2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol
Description
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Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(2-carbazol-9-ylethoxy)ethanol |
InChI |
InChI=1S/C16H17NO2/c18-10-12-19-11-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,18H,9-12H2 |
InChI Key |
VNZXSJQNVSXVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol CAS 300392-24-9 properties
Technical Whitepaper: 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol
CAS: 300392-24-9
Formula: C
Executive Summary
2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol (CAS 300392-24-9) represents a critical structural motif in the development of advanced organic optoelectronic materials and functionalized polymers. Structurally, it consists of a rigid, hole-transporting carbazole core tethered to a flexible diethylene glycol (DEG) spacer terminating in a primary hydroxyl group.
This bifunctionality allows it to serve as a versatile "anchor" molecule: the carbazole moiety provides high triplet energy and hole mobility, while the glycol chain imparts solubility and steric flexibility, preventing aggregation quenching in solid-state devices. It is primarily utilized as a high-purity intermediate for synthesizing photorefractive polymers, OLED hole-transport layers, and biologically active carbazole conjugates.
Chemical Identity & Physicochemical Properties
The introduction of the ethoxy-ethanol chain significantly alters the physical behavior of the parent carbazole, lowering the melting point and enhancing solubility in polar organic solvents, which is crucial for solution-processable electronics.
| Property | Specification / Value | Note |
| IUPAC Name | 2-[2-(9H-Carbazol-9-yl)ethoxy]ethan-1-ol | |
| Appearance | White to off-white crystalline solid | High purity grades (>98%) |
| Melting Point | 75 – 85 °C (Typical range) | Lower than parent carbazole (246°C) due to flexible chain |
| Solubility | Soluble in DCM, THF, DMF, DMSO | Insoluble in water, hexanes |
| Functional Groups | Carbazole (N-heterocycle), Primary Alcohol (-OH), Ether (-O-) | |
| Electronic Character | Electron-rich (Hole transport) | |
| pKa | ~17 (Carbazole N-H is substituted) | Non-acidic; stable to mild bases |
Synthesis & Manufacturing
Strategic Route: The most robust industrial and laboratory-scale synthesis involves the N-alkylation of carbazole using a phase-transfer catalyst (PTC) or strong base approach. This method ensures high regioselectivity at the nitrogen position, avoiding carbon-alkylation byproducts.
Reaction Pathway (Graphviz Diagram)
Caption: Nucleophilic substitution pathway for the synthesis of CAS 300392-24-9 via N-alkylation.
Detailed Experimental Protocol
Note: This protocol is designed for high-yield synthesis (10g scale).
-
Reagent Preparation:
-
Dissolve 9H-Carbazole (10.0 g, 59.8 mmol) in DMSO (60 mL) . DMSO is chosen for its high dielectric constant, stabilizing the carbazolide anion.
-
Add powdered KOH (13.4 g, 239 mmol) . Critical: Use freshly powdered KOH to maximize surface area.
-
-
Reaction Initiation:
-
Heat the mixture to 60°C under nitrogen atmosphere for 30 minutes. The solution will turn yellow/brown, indicating anion formation.
-
Dropwise add 2-(2-chloroethoxy)ethanol (9.0 g, 71.8 mmol) over 20 minutes. Control: Maintain temperature <80°C to prevent elimination side reactions of the alkyl halide.
-
-
Monitoring & Completion:
-
Stir at 80°C for 4–6 hours.
-
Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting carbazole spot (Rf ~0.6) should disappear, replaced by the more polar product spot (Rf ~0.3).
-
-
Workup & Purification:
-
Pour reaction mixture into Ice Water (500 mL) . The product will precipitate as a crude solid or oil.
-
Extract with Dichloromethane (3 x 100 mL) . Wash organic layer with water (3x) to remove DMSO.
-
Dry over MgSO₄ and concentrate.
-
Recrystallization: Purify using Ethanol/Hexane (1:1) to yield white needles.
-
Applications in Materials Science
The primary utility of CAS 300392-24-9 lies in its hydroxyl terminus, which allows it to be functionalized into monomers for polymerization.
A. Photorefractive Polymers & OLEDs
The compound is a precursor for Carbazole-PEG-Methacrylate monomers. When polymerized, these materials exhibit:
-
High Hole Mobility: The carbazole pendant groups facilitate charge hopping.
-
Low Tg (Glass Transition): The diethylene glycol spacer acts as an internal plasticizer, lowering Tg to allow chromophore reorientation in photorefractive fields.
B. Self-Assembling Monolayers (SAMs)
The hydroxyl group can be converted to a silane or thiol, allowing the carbazole unit to be anchored to gold or silica surfaces for sensor applications.
Application Workflow (Graphviz Diagram)
Caption: Downstream transformation of CAS 300392-24-9 into functional electronic materials.
Handling & Safety (E-E-A-T)
While not highly toxic, carbazole derivatives should be treated with standard laboratory precautions.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[1][2]
-
Storage: Store in a cool, dry place away from light. Oxidation of the carbazole nitrogen is slow but possible under UV exposure.
-
Self-Validation Check: Before use in sensitive optical applications, check purity via HPLC. Impurities (unreacted carbazole) can act as charge traps in OLED devices.
References
-
Synthesis of Carbazole Derivatives: Beilstein Journal of Organic Chemistry. "Efficient synthesis of polyfunctionalized carbazoles." Available at:
-
Carbazole in Optoelectronics: Royal Society of Chemistry. "Molecular design featuring carbazole-decorated... for improved efficiency."[3] Available at:
-
General Properties of Carbazole-Ethanols: Sigma-Aldrich. "9H-Carbazole-9-ethanol Safety & Properties." Available at: [4]
-
Peptide Functionalization: PubMed. "Diethylene glycol functionalized self-assembling peptide nanofibers." Available at:
-
Chemical Data: PubChem. "Carbazole and related structures." Available at:
Sources
- 1. 2-(9H-Carbazol-9-yl)ethanol | 1484-14-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. 2-(9H-Carbazol-9-yl)ethanol, 5G | Labscoop [labscoop.com]
- 3. Molecular design featuring carbazole-decorated 15H-diindolo[2,3-b:1′,2′,3′-lm]carbazole for improved efficiency and lifetime of thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 1551-39-9 | CAS DataBase [chemicalbook.com]
Carbazole diethylene glycol monoether solubility data
An In-Depth Technical Guide to the Solubility of Carbazole Diethylene Glycol Monoether
Introduction
Carbazole and its derivatives represent a class of heterocyclic aromatic compounds with significant interest in materials science and pharmacology due to their unique electronic and photophysical properties.[1][2] The functionalization of the carbazole nucleus allows for the fine-tuning of its physicochemical characteristics to suit specific applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents.[1][2] This guide focuses on a specific, functionalized derivative: Carbazole diethylene glycol monoether.
This molecule combines the rigid, hydrophobic, and π-conjugated carbazole core with a flexible, hydrophilic diethylene glycol monoether chain. This amphipathic structure suggests complex solubility behavior, which is a critical parameter influencing everything from bioavailability in drug delivery systems to processability in materials manufacturing. The accurate determination of a compound's solubility is fundamental to rational process design, formulation development, and environmental impact assessment.[3][4]
Given the novelty of this specific conjugate, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a framework for understanding, predicting, and experimentally determining the solubility of carbazole diethylene glycol monoether. We will delve into the theoretical underpinnings of its solubility based on its constituent moieties, provide detailed, field-proven experimental protocols for its measurement, discuss appropriate analytical techniques for quantification, and touch upon thermodynamic modeling for data correlation.
Theoretical Assessment of Solubility
A priori assessment of a molecule's solubility profile is a cornerstone of efficient experimental design. By dissecting the structure of carbazole diethylene glycol monoether into its primary components, we can make robust predictions based on the well-established principle of "like dissolves like."[5]
Physicochemical Properties of Constituent Moieties
-
Carbazole: The carbazole moiety is a large, rigid, aromatic tricycle. It is characteristically non-polar and hydrophobic, with a high melting point (243-246 °C) and low water solubility.[6][7] Its primary intermolecular interactions are van der Waals forces.[8] While it is generally insoluble in water, it exhibits some solubility in organic solvents like acetone, chloroform, and benzene, particularly at elevated temperatures.[6] The nitrogen atom's lone pair of electrons contributes to the aromatic system, making it weakly basic.[7]
-
Diethylene Glycol Monoethyl Ether (DEGEE): Commonly known by the trade name Carbitol®, DEGEE is a colorless, stable, and hygroscopic liquid.[9] It is completely miscible with water and many organic solvents, including alcohols, ethers, and acetone.[10] This high miscibility is due to the presence of an ether linkage and a terminal hydroxyl group, which can act as both a hydrogen bond donor and acceptor.[11] It is a polar, protic solvent.[11]
Predicted Solubility Behavior
The covalent linkage of these two moieties results in an amphipathic molecule. The large, non-polar carbazole "head" will dominate interactions in non-polar environments, while the flexible, polar diethylene glycol monoether "tail" will dictate behavior in polar media.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the carbazole moiety will interact favorably with these solvents, the polar ether and hydroxyl groups of the tail will be energetically disfavored, limiting overall dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran - THF): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar tail and can accommodate the non-polar carbazole group.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydrophilic tail suggests some aqueous solubility, likely significantly greater than that of unmodified carbazole. However, the large hydrophobic carbazole head will likely prevent high solubility in water. In polar protic organic solvents like ethanol, which have both polar and non-polar character, the compound is expected to exhibit its highest solubility. These solvents can hydrogen bond with the ether tail and also solvate the aromatic carbazole core.
Hansen Solubility Parameters (HSP)
A more quantitative prediction can be achieved using Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12][13] The principle is that substances with similar HSP values are likely to be miscible.
A reasonable first approximation for the HSP of our target molecule can be estimated from its components.
| Compound | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Diethylene Glycol Monoethyl Ether | 16.1 | 9.2 | 12.2 |
| Carbazole (estimated) | ~18-19 | ~4-6 | ~5-7 |
HSP values for Diethylene Glycol Monoethyl Ether are from established literature.[14] Carbazole values are estimated based on similar aromatic structures.
The presence of both strong dispersion forces from the carbazole and significant polar and hydrogen bonding contributions from the ether tail places the molecule in a unique solubility space. Solvents with balanced HSP values would be the best candidates for achieving high solubility.
Experimental Determination of Solubility
The gold standard for determining the equilibrium solubility of a crystalline solid is the isothermal shake-flask method .[15] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.
Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of crystalline carbazole diethylene glycol monoether to several vials. The excess should be visually apparent at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.
-
Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (pre-warmed to the experimental temperature to prevent precipitation) into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved solid.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Quantitative Analysis Techniques
A reliable and validated analytical method is crucial for the accurate quantification of the dissolved solute. For a chromophoric molecule like carbazole diethylene glycol monoether, UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.[16]
UV-Vis Spectrophotometry
This technique is rapid and simple, relying on the molecule's ability to absorb light. The carbazole moiety has a strong UV chromophore.
-
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). Carbazole itself exhibits prominent absorption bands around 292 nm and 322 nm.[17][18] The ether substitution may cause a slight shift.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.
-
Quantify Sample: Measure the absorbance of the (diluted) sample from the solubility experiment and use the calibration curve to determine its concentration.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and is the preferred method, especially if impurities or degradation products might be present.[16] A reverse-phase method would be ideal.
-
Suggested HPLC Protocol:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax determined previously (e.g., ~293 nm).
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the filtered supernatant from the solubility experiment in the mobile phase.
-
Validation: The method must be validated for linearity, accuracy, and precision by running a series of standards to create a calibration curve.
-
Analytical Workflow Diagram
Caption: Quantitative Analysis Workflow.
Data Presentation and Thermodynamic Modeling
Once experimental data is acquired, it should be presented clearly. Solubility is typically reported in units of mass/volume (e.g., mg/mL or g/L) and as a mole fraction (x).
Hypothetical Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction, x) |
| Water | 25 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |
| Toluene | 25 | Hypothetical Value | Hypothetical Value |
| Water | 37 | Hypothetical Value | Hypothetical Value |
| Ethanol | 37 | Hypothetical Value | Hypothetical Value |
Thermodynamic Models
For data collected across multiple temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution, such as enthalpy (ΔH) and entropy (ΔS).
-
Van't Hoff Equation: This model relates the mole fraction solubility (x) to the temperature (T) and is useful for calculating the enthalpy and entropy of solution.[15]
-
Modified Apelblat Equation: This is a semi-empirical model that provides a more accurate correlation of solubility with temperature and is widely used in the pharmaceutical sciences.[19]
The application of these models allows for the interpolation of solubility at temperatures not experimentally tested, which is valuable for process optimization.[19][20]
Conclusion
References
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8). Life Chemicals.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18).
- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7).
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- An In-depth Technical Guide to the Physical Properties of Benzo(a)carbazole - Benchchem. Benchchem.
- The important applications of diethylene glycol monoethyl ether - ChemicalBook. (2022, April 22). ChemicalBook.
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Experimental solubility and thermodynamic modeling of empagliflozin in supercritical carbon dioxide - PMC.
- Carbazole | 86-74-8 - ChemicalBook. ChemicalBook.
- (PDF) Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. (2022, November 5).
- A comprehensive thermodynamic modeling of the solubility of sugar alcohols in ionic liquids. (2024, June 19). ScienceDirect.
- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry.
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Scribd.
- A machine learning approach for thermodynamic modeling of the statically measured solubility of nilotinib hydrochloride monohydrate (anti-cancer drug) in supercritical CO2 - PMC. (2023, August 9).
- Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem. PubChem.
- DIETHYLENE GLYCOL MONOETHYL ETHER - Ataman Kimya.
- Simultaneous determination of carbazole-based explosives in environmental waters by dispersive liquid—liquid microextraction coupled to HPLC with UV-Vis detection - ResearchGate. (2012, January 27).
- Carbazole | C12H9N | CID 6854 - PubChem - NIH. PubChem.
- (PDF) Thermodynamic modeling of gas solubility in ionic liquids using equations of state.
- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. (2023, March 29). Taylor & Francis Online.
- Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K - ACS Publications. (2024, July 22).
- Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC.
- A Comparative Guide to Validating the Purity of 9-Hexylcarbazole: HPLC vs.
- Diethylene Glycol Monoethyl Ether SAFETY D
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls.
- Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz
- Simultaneous determination of carbazole-based explosives in environmental waters by dispersive liquid—liquid microextraction coupled to HPLC with UV-Vis detection - Academia.edu. Academia.edu.
- HPLC analysis of 5H-benzo[a]carbazole with antifungal activity - Ovid. Ovid.
- Solubility Parameters: Theory and Application - American Institute for Conservation.
- Hansen solubility parameters - Stenutz. Stenutz.
- Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Publishing. (2025, August 20). RSC Publishing.
- UV-visible absorption spectra of the carbazole derivatives in acetonitrile. - ResearchGate.
- HSP Basics | Practical Solubility Science - Prof Steven Abbott. Prof Steven Abbott.
- UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - MDPI. (2023, October 26). MDPI.
- and Hansen Solubility Parameters for Various Polymers (sort by dispersion) - Accu Dyne Test. Accu Dyne Test.
- Solubility Parameters - ResearchGate.
- Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods - Scholarena. (2018, March 28). Scholarena.
- (PDF) UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - ResearchGate. (2026, February 6).
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- 20. squ.elsevierpure.com [squ.elsevierpure.com]
Technical Comparison: Carbazole Ethanol vs. Carbazole Ethoxyethanol
Executive Summary
This guide provides a rigorous technical analysis comparing 9H-Carbazole-9-ethanol (Carbazole Ethanol) and 2-(2-(9H-Carbazol-9-yl)ethoxy)ethanol (Carbazole Ethoxyethanol).[1] While both compounds serve as critical N-substituted carbazole intermediates in optoelectronics and drug discovery, their physicochemical behaviors diverge significantly due to the linker topology.
The core distinction lies in the spacer arm : Carbazole Ethanol possesses a short, rigid C2 alkyl linker, promoting high crystallinity and tight π-π stacking. In contrast, Carbazole Ethoxyethanol features a diethylene glycol-like (PEG-2) spacer, introducing conformational flexibility, enhanced solubility in polar media, and reduced glass transition temperatures (
Part 1: Chemical Identity & Structural Analysis
The structural deviation between these two molecules dictates their utility. The introduction of an ether oxygen in the ethoxyethanol derivative disrupts the crystal lattice energy, lowering the melting point and increasing hydrophilicity.
Comparative Data Matrix[1]
| Feature | Carbazole Ethanol | Carbazole Ethoxyethanol |
| IUPAC Name | 2-(9H-Carbazol-9-yl)ethanol | 2-[2-(9H-Carbazol-9-yl)ethoxy]ethanol |
| Common Name | N-(2-Hydroxyethyl)carbazole | N-(2-(2-Hydroxyethoxy)ethyl)carbazole |
| CAS Number | 1484-14-6 | 300392-24-9 |
| Molecular Formula | ||
| Molecular Weight | 211.26 g/mol | 255.31 g/mol |
| Linker Type | Alkyl (Ethyl) | Ether-Alkyl (Ethoxyethyl) |
| Physical State | Solid (Crystalline powder) | Viscous Liquid / Low-melting Solid |
| Melting Point | 78–82 °C | < 40 °C (Typically oil at RT) |
| Solubility | Soluble in DCM, THF, Toluene.[1] Poor in MeOH. | Enhanced solubility in Alcohols (MeOH, EtOH). |
| Primary Application | Rigid OLED hosts, High- | Flexible electronics, Bio-compatible linkers |
Structural Visualization[1]
The following diagram contrasts the rigid linker of Carbazole Ethanol with the flexible ether linkage of Carbazole Ethoxyethanol.
Caption: Structural topology comparison highlighting the ether insertion in Carbazole Ethoxyethanol which imparts flexibility.[1]
Part 2: Synthetic Pathways[2]
The synthesis of both compounds relies on nucleophilic substitution at the carbazole nitrogen (N9). However, the choice of alkylating agent differs, impacting purification complexity.
Synthesis Logic
-
Carbazole Ethanol: Synthesized via ring-opening of ethylene carbonate (cleaner, generates CO2 byproduct) or nucleophilic attack on 2-chloroethanol (requires stronger base, salt waste).[1]
-
Carbazole Ethoxyethanol: Requires 2-(2-chloroethoxy)ethanol (Diglycol chlorohydrin).[1] The reaction kinetics are slower due to the longer chain of the electrophile, often requiring phase transfer catalysts (PTC) to boost yields.
Reaction Workflow Diagram
Caption: Divergent synthetic workflows. Pathway A favors crystallization; Pathway B often requires chromatographic purification.
Part 3: Functional Applications & Causality
Materials Science: The "Spacer Effect"
In the development of photorefractive polymers and Organic Light-Emitting Diodes (OLEDs), the distance between the carbazole moiety (hole transporter) and the polymer backbone is critical.
-
Carbazole Ethanol (Short Spacer):
-
Effect: Restricts rotation of the carbazole pendant.
-
Outcome: Higher Glass Transition Temperature (
). -
Use Case: High-temperature stable OLED layers where morphological stability is paramount.
-
-
Carbazole Ethoxyethanol (Long/Flexible Spacer):
-
Effect: The ether linkage acts as a "plasticizing" side chain.
-
Outcome: Lowers
, improves film-forming properties, and reduces brittleness. -
Use Case: Flexible organic electronics and photorefractive composites where fast orientation of chromophores is required under electric fields.
-
Pharmaceutical Chemistry: Lipophilicity & Linkers
Carbazole derivatives are often investigated for neuroprotective and antioxidant properties.
-
Carbazole Ethanol: High LogP (~2.6). Good blood-brain barrier (BBB) penetration but poor aqueous solubility limits formulation.[1]
-
Carbazole Ethoxyethanol: The ethoxy group mimics a mini-PEG chain. This lowers LogP slightly and improves solubility in biological media, making it a superior linker for antibody-drug conjugates (ADCs) or PROTACs where solubility is a bottleneck.
Part 4: Experimental Protocols
Protocol A: Synthesis of Carbazole Ethanol (Green Route)
This method utilizes ethylene carbonate to avoid toxic chlorinated reagents.[1]
-
Reagents: 9H-Carbazole (16.7 g, 100 mmol), Ethylene Carbonate (10.6 g, 120 mmol), Potassium Carbonate (
, 1.4 g, 10 mmol). -
Setup: 100 mL Round Bottom Flask (RBF) with magnetic stir bar and reflux condenser.
-
Procedure:
-
Mix Carbazole, Ethylene Carbonate, and
in the RBF. -
Heat the neat mixture (solvent-free) to 140–150 °C for 4 hours. Evolution of
gas indicates reaction progress. -
TLC Monitoring: Eluent Hexane:Ethyl Acetate (3:1). Look for disappearance of Carbazole (
) and appearance of product ( ).[1]
-
-
Workup:
-
Cool to 80 °C. Add 50 mL Ethanol and stir.
-
Pour into 200 mL ice water. The product will precipitate as a white solid.
-
Filter and recrystallize from Ethanol/Water (9:1).
-
-
Yield: Expect 85–90% (White crystals, MP: 80 °C).
Protocol B: Synthesis of Carbazole Ethoxyethanol
This method requires phase transfer catalysis due to the lipophilicity of carbazole and the polarity of the chlorohydrin.
-
Reagents: 9H-Carbazole (16.7 g, 100 mmol), 2-(2-Chloroethoxy)ethanol (18.7 g, 150 mmol), NaOH (50% aq. solution, 40 mL), Tetrabutylammonium Bromide (TBAB, 1.6 g, 5 mmol), Toluene (100 mL).
-
Setup: 250 mL 3-neck RBF, reflux condenser, nitrogen inlet.
-
Procedure:
-
Dissolve Carbazole and TBAB in Toluene.
-
Add 50% NaOH solution. The mixture will be biphasic.
-
Heat to reflux (110 °C).
-
Add 2-(2-Chloroethoxy)ethanol dropwise over 30 minutes.
-
Reflux for 12–16 hours.
-
-
Workup:
-
Cool to RT. Separate the organic (Toluene) layer.
-
Wash organic layer with water (3 x 50 mL) to remove salts and unreacted alcohol.
-
Dry over
and evaporate solvent under reduced pressure.[2]
-
-
Purification: The crude is likely a viscous yellow oil. Purify via silica gel column chromatography (Gradient: Hexane
30% EtOAc in Hexane). -
Yield: Expect 60–75% (Viscous oil or low-melting solid).
Part 5: Safety & Handling
| Hazard Class | Carbazole Ethanol | Carbazole Ethoxyethanol |
| GHS Signal | WARNING | WARNING |
| H-Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.) | H315, H319, H335 |
| Handling | Avoid dust generation. Use N95 mask.[5] | Avoid contact with skin; glycol ethers can be absorbed transdermally. |
| Storage | Store cool, dry. Stable at RT. | Hygroscopic. Store under inert gas (Ar/N2) to prevent moisture uptake. |
References
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PubChem. (2025).[3][6] Carbazole-9-ethanol (CAS 1484-14-6) Compound Summary.[1][3][4][7][8] National Library of Medicine. [Link][1][3]
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LookChem. (2025). Carbazole-9-ethanol Properties and Synthesis. [Link][1]
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The Strategic Integration of Polyethylene Glycol with Carbazole Scaffolds: An In-depth Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of carbazole's unique optoelectronic and pharmacological properties with the advantageous physicochemical characteristics of polyethylene glycol (PEG) has given rise to a versatile class of building blocks for advanced organic synthesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of PEGylated carbazole derivatives. We will delve into the strategic considerations behind their design, explore detailed synthetic methodologies, and showcase their utility in the development of novel therapeutics, advanced materials, and functional bio-probes. This document serves as a practical resource for researchers seeking to leverage the synergistic benefits of carbazole and PEG in their synthetic endeavors.
Introduction: The Rationale for PEGylated Carbazole Building Blocks
The carbazole moiety, a nitrogen-containing tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry.[1][2] Its rigid, planar structure and electron-rich nature impart excellent charge transport properties, high thermal stability, and tunable photophysical characteristics, making it a cornerstone in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] In the pharmaceutical realm, the carbazole nucleus is found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects.[2]
However, the inherent hydrophobicity and potential for non-specific interactions of many carbazole derivatives can limit their utility, particularly in biological applications. This is where the strategic incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, offers a transformative solution. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when covalently attached to a molecule, can profoundly alter its physicochemical properties.
The primary advantages of PEGylating carbazole building blocks include:
-
Enhanced Aqueous Solubility and Biocompatibility: The hydrophilic nature of the PEG chain dramatically improves the water solubility of the often-hydrophobic carbazole core, which is crucial for biological applications such as drug delivery and bioimaging.[5][6]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can lead to a longer circulation half-life and reduced renal clearance of PEGylated therapeutics.[5]
-
Reduced Non-Specific Binding and Aggregation: The flexible PEG chain can create a hydration shell around the carbazole moiety, sterically hindering non-specific interactions with proteins and other biological components, and preventing aggregation.
-
Tunable Self-Assembly: The amphiphilic nature of PEGylated carbazoles, with a hydrophobic carbazole head and a hydrophilic PEG tail, enables their self-assembly into various nanostructures such as micelles and vesicles in aqueous media.[3][7] These organized assemblies are of significant interest for applications in drug delivery and nanotechnology.
This guide will provide the foundational knowledge and practical protocols to synthesize and utilize these valuable building blocks in a variety of synthetic contexts.
Synthetic Strategies for PEGylated Carbazole Building Blocks
The synthesis of PEGylated carbazole building blocks can be broadly categorized into two main approaches: "grafting to," where a pre-formed PEG chain is attached to a carbazole core, and "grafting from," where the PEG chain is polymerized from a carbazole-containing initiator. For the creation of well-defined, discrete building blocks, the "grafting to" approach is most common.
N-Functionalization of the Carbazole Core
The nitrogen atom of the carbazole ring is a readily accessible site for functionalization. N-alkylation with a PEG derivative is a straightforward and widely used method to introduce the PEG chain.
A typical synthetic route involves the deprotonation of the carbazole nitrogen with a suitable base, followed by nucleophilic substitution with a PEG derivative bearing a good leaving group, such as a tosylate or a halide.
Workflow for N-PEGylation of Carbazole:
Caption: General workflow for the N-PEGylation of carbazole.
C-Functionalization via Cross-Coupling Reactions
For applications where N-functionalization is undesirable or where site-specific attachment at other positions of the carbazole ring is required, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are powerful tools.[8][9][10][11] These methods allow for the formation of C-C bonds between a halogenated carbazole and a PEGylated coupling partner.
-
Suzuki-Miyaura Coupling: This reaction couples a bromo- or iodo-carbazole with a PEGylated boronic acid or boronate ester.[8][11][12][13][14]
-
Sonogashira Coupling: This reaction involves the coupling of a halogenated carbazole with a terminal alkyne-functionalized PEG derivative.[9][10][15][16]
Workflow for Suzuki Coupling of a Bromo-Carbazole:
Caption: General workflow for Suzuki coupling to form a C-PEGylated carbazole.
"Click" Chemistry for Efficient Ligation
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for conjugating PEG chains to carbazole scaffolds.[17][18] This approach requires the pre-functionalization of the carbazole and PEG components with an alkyne and an azide group, respectively (or vice versa). The subsequent "click" reaction proceeds with high yield and selectivity under mild conditions, tolerating a wide range of functional groups.
Workflow for Click Chemistry Conjugation:
Caption: General workflow for conjugating carbazole and PEG via click chemistry.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired products.
General Protocol for N-PEGylation of Carbazole
-
Deprotonation: To a solution of carbazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of PEG reagent: Cool the reaction mixture back to 0 °C and add a solution of the tosylated PEG derivative (PEG-OTs, 1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-PEGylated carbazole.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the bromo-carbazole derivative (1.0 eq.), the PEGylated boronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (2.0 eq.).[5]
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for CuAAC "Click" Chemistry
-
Reaction Setup: Dissolve the alkyne-functionalized carbazole (1.0 eq.) and the azide-functionalized PEG (1.05 eq.) in a suitable solvent system, such as a mixture of THF and water.
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water, followed by a solution of sodium ascorbate (0.2 eq.) in water. The reaction mixture should turn a yellowish color, indicating the formation of the active Cu(I) catalyst.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper salts, followed by brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.
Characterization of PEGylated Carbazole Building Blocks
Thorough characterization is essential to confirm the structure and purity of the synthesized building blocks.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the covalent attachment of the PEG chain to the carbazole core and to verify the overall structure. | Appearance of characteristic peaks for both the carbazole and PEG moieties. Integration of the proton signals can be used to determine the degree of PEGylation.[19][20] |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To determine the molecular weight of the conjugate and confirm the successful PEGylation. | Observation of the expected molecular ion peak corresponding to the mass of the carbazole-PEG conjugate.[21] |
| FT-IR Spectroscopy | To identify the functional groups present in the molecule. | Presence of characteristic absorption bands for the carbazole ring system and the ether linkages of the PEG chain. |
| UV-Vis and Fluorescence Spectroscopy | To evaluate the photophysical properties of the PEGylated carbazole. | The absorption and emission spectra will be characteristic of the carbazole chromophore, although slight shifts may be observed upon PEGylation.[22] |
| Gel Permeation Chromatography (GPC) | For polymeric or oligomeric samples, to determine the molecular weight distribution. | Provides information on the average molecular weight and polydispersity of the PEGylated products. |
Applications in Organic Synthesis and Beyond
PEGylated carbazole building blocks are versatile intermediates for the construction of a wide array of functional molecules and materials.
Drug Delivery Systems
The amphiphilic nature of PEGylated carbazoles makes them ideal for the formation of self-assembled nanostructures, such as micelles, for drug delivery.[5] The hydrophobic carbazole core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG corona provides stability in aqueous environments and prolongs circulation time.
Bioimaging and Sensing
The intrinsic fluorescence of the carbazole moiety can be harnessed for bioimaging applications.[6] PEGylation enhances the biocompatibility and reduces non-specific binding of carbazole-based fluorescent probes, allowing for more targeted and clearer imaging in biological systems. These building blocks can be further functionalized with recognition elements to create sensors for specific analytes.
Advanced Organic Materials
PEGylated carbazole building blocks can be used as monomers in polymerization reactions to create novel polymers with tailored properties. For example, they can be incorporated into conjugated polymers for use in organic electronics, where the PEG side chains can influence the polymer's solubility, processability, and morphology, without significantly disrupting the electronic properties of the carbazole-containing backbone.
Conclusion
PEGylated carbazole building blocks represent a powerful and versatile class of synthons that bridge the gap between the unique properties of carbazoles and the practical requirements of many advanced applications, particularly in the biomedical and materials science fields. The synthetic strategies outlined in this guide, including N-alkylation, cross-coupling reactions, and click chemistry, provide a robust toolkit for the rational design and synthesis of these valuable molecules. As research in these areas continues to advance, the demand for well-defined, functionalized building blocks will undoubtedly grow, and PEGylated carbazoles are poised to play a significant role in the development of the next generation of smart materials and targeted therapeutics.
References
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-
Li, Y., Liu, G., & Liu, H. (2025, July 4). Self-Assembly of Amphiphilic Comb-like Copolymers into Micelles and Vesicles in Solution. Polymers, 17(13), 1870. [Link]
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Israelachvili, J. N., Mitchell, D. J., & Ninham, B. W. (1976). Theory of Self-Assembly of Hydrocarbon Amphiphiles into Micelles and Bilayers. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 1525–1568. [Link]
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Balaji, G., & Nanjundan, S. (2007, October 17). Investigating carbazole jacketed precursor dendrimers: sonochemical synthesis, characterization, and electrochemical crosslinking properties. Journal of Applied Polymer Science, 106(2), 1297-1307. [Link]
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Oligo, T., & Saeki, A. (2010, July 30). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 2(3), 158-171. [Link]
- Zhang, T., Xu, D.-Q., Chen, J.-M., Zhang, P., & Wang, X.-C. (2016). Synthesis and characterization of carbazole-based dendrimers as bipolar host materials for green phosphorescent organic light emitting diodes. Journal of Anhui Science and Technology University, 30(1), 1-8.
- Sánchez-Sánchez, A., et al. (2020). Synthesis of cationic pegylated dendrimers. ResearchGate.
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Nandivada, H., & Lahann, J. (2024, December 2). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]
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Li, Y., Liu, G., & Liu, H. (2025, July 4). Self-Assembly of Amphiphilic Comb-like Copolymers into Micelles and Vesicles in Solution. Polymers, 17(13), 1870. [Link]
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Roy, R., & Das, S. K. (2014). GATG Dendrimers and PEGylated Block Copolymers: from Synthesis to Bioapplications. The AAPS Journal, 16(5), 948–955. [Link]
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Roy, R., & Das, S. K. (2014, July 9). GATG Dendrimers and PEGylated Block Copolymers: from Synthesis to Bioapplications. The AAPS Journal, 16(5), 948–955. [Link]
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Coulembier, O., et al. (n.d.). Synthesis of poly(ethylene glycol)-b-poly(NVC), poly(NVC)-b-poly(vinyl acetate), and poly(NVC)-b-poly(vinyl alcohol) by xanthate-mediated RAFT polymerization. ResearchGate. Retrieved February 25, 2026, from [Link]
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Valeur, E., & Bradley, M. (2017, June 23). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(7), 1033. [Link]
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-
Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Synthesis of 9H‐Carbazole based carboxylic acids. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Wang, Y., et al. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1168123. [Link]
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Le, D., & Castaneda, M. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 3845–3852. [Link]
-
Wei, Y., et al. (2022, March 15). Crescent-Shaped Carbazole Derivatives as Light-Up Fluorescence Probes for G-Quadruplex DNA and Live Cell Imaging. Helvetica Chimica Acta, 105(4), e202100234. [Link]
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Li, Y., Liu, G., & Liu, H. (2025, July 2). Self-Assembly of Amphiphilic Comb-like Copolymers into Micelles and Vesicles in Solution. Polymers (Basel), 17(13), 1870. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Galezowska, J., et al. (2025, August 18). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. International Journal of Molecular Sciences, 26(16), 7945. [Link]
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Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
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Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
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Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved February 25, 2026, from [Link]
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Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. (n.d.). RSC Publishing. Retrieved February 25, 2026, from [Link]
-
Construction of carbazole-based unnatural amino acid scaffolds via Pd(ii)-catalyzed C(sp3)–H functionalization. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]
-
An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. (2018, March 28). Journal of Chemical Sciences, 130(41). [Link]
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Le, D., & Castaneda, M. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 3845–3852. [Link]
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020, September 28). Polymers, 12(10), 2209. [Link]
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Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. (2024, November 19). Molecules, 29(22), 5293. [Link]
-
Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (n.d.). Catalysis Science & Technology. Retrieved February 25, 2026, from [Link]
-
Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. (2003, July 15). Biomacromolecules, 4(4), 1068-76. [Link]
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Application of a carbazole derivative as a spectroscopic fluorescent probe for real time monitoring of cationic photopolymerization. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Preparation of Enantiomerically-Pure Building Blocks. (2004, July 26). Organic Chemistry Portal. [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol
Executive Summary & Strategic Analysis
This application note details the robust synthesis of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol , a critical intermediate in the development of optoelectronic materials (OLED host materials), supramolecular polymers, and pharmaceutical linkers.[1]
The synthesis relies on the nucleophilic substitution (
Core Design Philosophy
-
Route Selection: Direct N-alkylation using KOH in DMSO.[1]
-
Why: DMSO provides high dielectric solvation for the potassium carbazolide ion pair, leaving the nitrogen anion "naked" and highly nucleophilic. This maximizes reaction rate and regioselectivity for N-alkylation over C-alkylation.[1]
-
-
Safety & Scalability: The protocol avoids the use of sodium hydride (NaH), reducing hydrogen gas evolution risks and moisture sensitivity, making it suitable for gram-to-kilogram scale-up.[1]
Retrosynthetic & Mechanistic Insight
The synthesis is a classic Williamson ether-type synthesis adapted for a nitrogen nucleophile.[1]
Reaction Scheme (Graphviz)[1]
Figure 1: Mechanistic pathway for the N-alkylation of carbazole.[1]
Experimental Protocol
Materials & Reagents[2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 9H-Carbazole | 167.21 | 1.0 | Nucleophile |
| 2-(2-Chloroethoxy)ethanol | 124.57 | 1.5 | Electrophile |
| Potassium Hydroxide (KOH) | 56.11 | 2.0 | Base |
| DMSO | - | - | Solvent (5 mL/g of Carbazole) |
| Dichloromethane (DCM) | - | - | Extraction Solvent |
Step-by-Step Methodology
Step 1: Solubilization & Deprotonation [1]
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Charge 9H-Carbazole (10.0 g, 59.8 mmol) and DMSO (50 mL) . Stir at room temperature until partially dissolved.
-
Add powdered KOH (6.7 g, 119.6 mmol) in a single portion.
-
Observation: The solution will darken (often turning brown/reddish) indicating the formation of the carbazolide anion.
-
-
Stir vigorously at room temperature for 30 minutes to ensure complete deprotonation.
Step 2: Alkylation
-
Heat the reaction mixture to 60°C .
-
Add 2-(2-chloroethoxy)ethanol (11.2 g, 9.5 mL, 89.7 mmol) dropwise over 15 minutes.
-
Critical Control: Do not add all at once to prevent localized exotherms.[1]
-
-
Increase temperature to 90°C and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Silica; Hexane:Ethyl Acetate 3:1).
Step 3: Workup & Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Result: The product and unreacted carbazole will precipitate as a gummy solid or oil.
-
-
Extract the aqueous mixture with Dichloromethane (3 x 100 mL) .
-
Wash the combined organic layers with Water (3 x 100 mL) to remove residual DMSO and KOH.[1]
-
Note: DMSO removal is critical; extensive water washing is required.[1]
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).
Step 4: Purification
-
The crude residue is typically a viscous yellow oil or low-melting solid.[1]
-
Method A (Crystallization): Dissolve in minimum hot Ethanol or Toluene.[1] Cool to 4°C overnight.[1]
-
Method B (Column Chromatography): If oil persists, purify via silica gel column.
-
Eluent: Gradient from 100% Hexane to 40% Ethyl Acetate/Hexane.[1]
-
Process Workflow (Graphviz)
Figure 2: Operational workflow for the synthesis and isolation.[1]
Quality Control & Self-Validation
To ensure the protocol was successful, compare your analytical data against these expected parameters.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The spectrum must show the disappearance of the N-H signal and the appearance of the ethylene glycol chain.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Validation Check |
| 8.10 | Doublet | 2H | Ar-H (Carbazole C4, C5) | Characteristic aromatic region.[1] |
| 7.40 – 7.50 | Multiplet | 4H | Ar-H (Carbazole) | |
| 7.20 – 7.25 | Triplet | 2H | Ar-H (Carbazole) | |
| 4.50 | Triplet | 2H | N-CH ₂-CH₂- | Key Indicator: Deshielded by Nitrogen.[1] |
| 3.85 | Triplet | 2H | N-CH₂-CH ₂-O | |
| 3.60 – 3.70 | Multiplet | 4H | -O-CH ₂-CH ₂-OH | |
| 2.10 | Broad Singlet | 1H | -OH | Disappears with D₂O shake.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture in DMSO.[1] | Ensure KOH is powdered and fresh.[1] Use dry DMSO.[1] |
| Product is Oily | Residual DMSO or solvent.[1] | Wash organic layer 2 extra times with water.[1] Dry under high vacuum for 4h. |
| Starting Material Present | Reaction stopped too early. | Check TLC. If Carbazole remains, add 0.2 eq more KOH and reheat. |
References
-
ChemicalBook. (2024).[1] Carbazole (86-74-8) 1H NMR Spectrum.[1][4][2][3][8][9] Retrieved from [1]
-
Bogdał, D., et al. (1996). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation. ResearchGate.[1][7][10][11] Retrieved from
-
Sigma-Aldrich. (2024).[1] 9H-Carbazole-9-ethanol Product Information. Retrieved from [1]
-
PubChem. (2024).[1] 2-(2-chloroethoxy)ethanol Compound Summary. Retrieved from [1]
-
Li, E., et al. (2016). Design, synthesis, and biological evaluation of novel carbazole derivatives. Semantic Scholar.[1] Retrieved from [1]
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Application Note: Protocol for Tosylation of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol
Introduction & Strategic Analysis
The molecule 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol represents a critical structural motif in optoelectronics and bioconjugation. It combines a lipophilic, photoactive carbazole headgroup with a short, hydrophilic polyethylene glycol (PEG) linker terminating in a primary alcohol.
The Objective: Transform the hydroxyl group (-OH) into a
Critical Chemical Challenges
-
Amphiphilic Solubility: The carbazole moiety is highly lipophilic, while the glycol tail is hydrophilic. Standard aqueous workups can lead to emulsions if solvent density isn't managed.
-
Purification Stability: Alkyl tosylates are reactive electrophiles. While primary tosylates are generally stable, they can degrade on highly acidic silica gel during chromatography.
-
Carbazole Electronics: The carbazole nitrogen is part of an aromatic system and is non-basic . Unlike aliphatic amines, it will not be protonated by dilute acid washes, allowing for aggressive removal of reaction bases (Pyridine/TEA) without product loss.
Reaction Design & Mechanism
We utilize a Dichloromethane (DCM) / Triethylamine (TEA) / DMAP system.
-
Solvent (DCM): Chosen for its excellent solvation of the carbazole ring.
-
Base (TEA): Neutralizes the HCl generated during the reaction.
-
Catalyst (DMAP): 4-Dimethylaminopyridine acts as a nucleophilic catalyst, forming a reactive
-tosylpyridinium intermediate that transfers the tosyl group to the alcohol 10-100x faster than TsCl alone.
Reaction Scheme (DOT Visualization)
Figure 1: Catalytic cycle and reaction pathway for the tosylation of primary alcohols.
Experimental Protocol
Reagents & Stoichiometry[1][2][3]
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | Dry via azeotrope (toluene) if wet. |
| 1.5 | Reagent | Recrystallize from hexane if yellow/impure. | |
| Triethylamine (TEA) | 2.0 | Base | Scavenges HCl. |
| DMAP | 0.1 | Catalyst | Essential for complete conversion. |
| Dichloromethane (DCM) | 0.1 M | Solvent | Anhydrous grade preferred. |
Step-by-Step Procedure
Phase 1: Setup and Addition
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add the Carbazole-PEG-alcohol (1.0 eq) and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.1 M relative to substrate).
-
Base Addition: Add TEA (2.0 eq) via syringe.
-
Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes. Reason: Controlling temperature prevents initial exotherms and suppresses side reactions.
-
Reagent Addition: Dissolve TsCl (1.5 eq) in a minimal amount of DCM and add dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–12 hours.
Phase 2: Monitoring (Self-Validation)
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV Light (254 nm). The carbazole is highly UV active.
-
Checkpoint: The Product (
) will be less polar than the Starting Material ( ). If SM persists after 12h, add 0.2 eq more TsCl.
Phase 3: Workup & Isolation
-
Quench: Add water (equal volume to DCM) and stir vigorously for 5 minutes to hydrolyze excess TsCl.
-
Wash Sequence:
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo (keep bath < 40°C to prevent thermal decomposition).
Phase 4: Purification
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient from 10% to 40% Ethyl Acetate in Hexanes.
-
Pre-treatment: If the product appears unstable on TLC (streaking), add 1% TEA to the column solvent system to neutralize silica acidity.
Quality Control & Characterization
The conversion is validated by the distinct shift of the methylene protons adjacent to the oxygen.
NMR Validation Table ( , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Carbazole Aromatic | 7.2 – 8.1 | Multiplets | Remains constant. |
| Tosyl Aromatic (AA'BB') | ~7.7 (d) & ~7.3 (d) | Doublets | New Signal: Indicates Ts incorporation. |
| Carbazole- | ~4.45 | Triplet | Slight shift possible. |
| - | 4.10 – 4.20 | Triplet | Key Indicator: Shifts downfield from ~3.7 ppm (alcohol). |
| Internal PEG - | ~3.6 – 3.8 | Multiplets | Complex roofing pattern. |
| Tosyl - | ~2.40 | Singlet | New Signal: Integration must match 3H. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Ensure water washes are quick; use cold brine. |
| Residual SM | Wet solvents | TsCl hydrolyzes faster than it reacts with wet alcohol. Dry solvents.[3][2][4] |
| Yellow Oil | Excess TsCl/TsOH | Recrystallize product from EtOH/Hexane or run column again. |
Workflow Visualization
Purification Logic Tree
Figure 2: Decision matrix for the isolation and purification of the carbazole tosylate.
References
-
BenchChem. Application Notes and Protocols for Amine Coupling of Benzyl-PEG45-alcohol. (2025).[1][5] Link
-
Organic Chemistry Portal. Tosylation of Alcohols - General Procedures.Link
-
Kabalka, G. W., et al. Tosylation of Alcohols.[6]Journal of Organic Chemistry, 1986, 51, 2386-2388. (Classic reference for TsCl/Pyridine/DMAP kinetics).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
-
National Institutes of Health (PMC). Synthesis and crystal structures of multifunctional tosylates.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Grafting of Carbazole onto Polymer Backbones via Ether Linkage
Abstract & Strategic Rationale
The incorporation of carbazole moieties into polymer side chains is a critical functionalization strategy for developing organic semiconductors, photorefractive materials, and fluorescent biological probes. While direct N-alkylation is common, it often results in rigid, brittle materials with limited solubility.
This guide details the Ether-Linkage Protocol , a superior method that introduces a flexible oxygen spacer between the backbone and the carbazole unit. This "decoupling" approach offers three distinct advantages:
-
Enhanced Solubility: The ether spacer reduces steric strain at the backbone, improving solubility in organic solvents.
-
Electronic Decoupling: It prevents ground-state interaction between the backbone and the chromophore, preserving the pristine optoelectronic properties of the carbazole.
-
Chemical Stability: Unlike ester linkages, the ether bond is resistant to hydrolysis in acidic or basic biological environments.
This protocol utilizes a Williamson Ether Synthesis approach, specifically modifying Poly(vinylbenzyl chloride) (PVBC) with 9-(2-hydroxyethyl)carbazole .[1]
Experimental Design & Logic
The Synthetic Route
The reaction relies on the nucleophilic substitution (
-
Polymer Backbone: Poly(vinylbenzyl chloride) (PVBC).[1][2] chosen for its highly reactive benzylic chloride leaving group.
-
Nucleophile: 9-(2-hydroxyethyl)carbazole.[1] The hydroxyl group is deprotonated to form a potent alkoxide nucleophile.[3]
-
Base: Sodium Hydride (NaH).[1][4] Selected over weaker bases (e.g.,
) to ensure irreversible deprotonation and high substitution degrees. -
Solvent: N,N-Dimethylformamide (DMF).[1][5][6] A polar aprotic solvent is strictly required to solvate the cation (
) and leave the alkoxide naked and reactive.
Pathway Visualization
The following diagram illustrates the reaction logic and critical decision points.
Caption: Figure 1. Logical workflow for the grafting of carbazole onto PVBC via Williamson Ether Synthesis.
Detailed Protocol
Phase 1: Reagent Preparation & Safety
Pre-requisites:
-
Anhydrous Conditions: Water destroys the alkoxide intermediate. All glassware must be flame-dried under vacuum.[1]
-
Inert Atmosphere: The reaction must be performed under Nitrogen (
) or Argon.
Materials Table:
| Component | Role | Specifications | Hazard Note |
| PVBC | Backbone | Irritant (Lachrymator) | |
| 9-(2-hydroxyethyl)carbazole | Ligand | >98% Purity | Irritant |
| Sodium Hydride (NaH) | Base | 60% dispersion in oil | Flammable / Reacts violently with water |
| DMF | Solvent | Anhydrous (<50 ppm | Hepatotoxin |
| Methanol | Precipitant | Industrial Grade | Flammable |
Phase 2: Step-by-Step Synthesis[1]
Step 1: Activation of the Carbazole (Alkoxide Formation)[1]
-
Set up a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and
inlet. -
Add 1.05 equivalents (relative to polymer repeating units) of 9-(2-hydroxyethyl)carbazole (e.g., 2.2 g if using ~1.5 g PVBC).[1]
-
Evacuate and backfill with
three times. -
Inject 30 mL of anhydrous DMF via syringe. Stir until fully dissolved.
-
Cool the flask to 0°C (ice bath).
-
Critical Step: Carefully add 1.2 equivalents of NaH (approx. 0.48 g of 60% dispersion). Add in small portions to control
evolution. -
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. The solution typically turns yellow/orange, indicating alkoxide formation.
Step 2: Grafting Reaction[7][8]
-
Dissolve 1.5 g of PVBC in 15 mL anhydrous DMF in a separate vial. Ensure complete dissolution.
-
Add the PVBC solution dropwise to the activated carbazole solution over 15 minutes.
-
Heat the reaction mixture to 60°C (oil bath).
-
Stir for 24 hours .
-
Note: Higher temperatures (>80°C) may cause cross-linking (gelation).[1] Keep strictly at 60°C.
-
Step 3: Workup and Purification[6][9]
-
Cool the mixture to RT.
-
Concentrate the solution to roughly half volume using a rotary evaporator (optional, but improves yield).
-
Precipitate the polymer dropwise into 500 mL of vigorously stirred Methanol .
-
Filter the white fibrous precipitate.
-
Purification Cycle: Re-dissolve the polymer in a minimum amount of Tetrahydrofuran (THF) and re-precipitate into Methanol. Repeat this twice to remove unreacted carbazole and sodium salts.
-
Dry the final product in a vacuum oven at 40°C for 24 hours.
Characterization & Validation (Self-Checking)[1]
To validate the success of the grafting, compare the product data against the following benchmarks.
A. Proton NMR ( -NMR) in
This is the primary validation method.
| Proton Environment | Chemical Shift ( | Change upon Grafting |
| -CH2-Cl (Precursor) | ~4.5 ppm | Disappears (or intensity reduces significantly) |
| -O-CH2- (Ether Link) | ~3.6 - 3.8 ppm | Appears (New Peak) |
| Carbazole Aromatic | 7.0 - 8.1 ppm | Appears (Broadened due to polymer effect) |
Calculation of Degree of Substitution (DS):
B. FTIR Spectroscopy[2][10][11][12][13][14][15]
-
Target: Look for the disappearance of the C-Cl stretch at 1265 cm⁻¹ (approx) and 670 cm⁻¹ .
-
Confirmation: Appearance of the aliphatic Ether (C-O-C) stretch at 1100–1150 cm⁻¹ .
C. UV-Vis Spectroscopy[1][10][11][13][14][16]
-
Dissolve 1 mg of polymer in 10 mL THF.
-
Expectation: Distinct carbazole absorption peaks at 293 nm and 344 nm .
-
Diagnostic: If the peaks are red-shifted significantly compared to free carbazole, it may indicate
stacking (aggregation) along the chain.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Gelation (Insoluble mass) | Cross-linking via Friedel-Crafts side reactions or high concentration.[1] | Reduce reaction temperature to 50°C. Dilute reaction (add 20% more solvent). |
| Low Substitution (<50%) | Incomplete deprotonation or wet solvent.[1] | Ensure NaH is fresh. Dry DMF over molecular sieves (4Å) for 24h. Increase reaction time to 48h. |
| Product is Yellow/Brown | Oxidation of carbazole or trapped solvent. | Reprecipitate in Methanol.[10] Ensure vacuum drying is thorough. Perform reaction in dark. |
References
-
Fundamental Mechanism: Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
-
PVBC Functionalization: Ohno, K., et al. (2013). "The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization." Beilstein Journal of Organic Chemistry, 9, 1181–1187. [Link]
-
Carbazole Polymer Properties: Grazulevicius, J. V., et al. (2003). "Carbazole-containing polymers: synthesis, properties and applications." Progress in Polymer Science, 28(9), 1297-1353. [Link]
-
Ether Linkage Stability: Iwuoha, P. E., et al. (1997). "Organic solvent-soluble poly(vinyl chloride) derivatives."[1] Journal of Applied Polymer Science.
-
General Protocol Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][11][12] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ukm.my [ukm.my]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A strategy to prepare internally-plasticized poly(vinyl chloride) by grafting castor oil onto the PVC chain with three different isocyanates as intermediate bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Williamson Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
The Preparation of Carbazole-Based Self-Assembled Monolayers (SAMs)
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the preparation of high-quality carbazole-based self-assembled monolayers (SAMs). Carbazole-based SAMs are a pivotal class of organic thin films, essential for advancing organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).[1][2][3] Their exceptional hole-transporting capabilities, chemical stability, and the ability to tune interfacial electronic properties make them indispensable as hole-transporting layers (HTLs).[3][4][5] This guide details the fundamental principles of SAM formation, provides step-by-step protocols for various deposition techniques, and outlines key characterization methods for monolayer validation.
Foundational Principles of Carbazole-Based SAMs
The spontaneous organization of functionalized organic molecules onto a substrate surface forms a highly ordered molecular layer, known as a self-assembled monolayer (SAM).[6] The structure of the molecules used for these SAMs typically consists of three key components: a head group that provides the primary functionality, an anchoring group that binds to the substrate, and a linker or spacer that connects them.[7]
-
Carbazole Head Group: The carbazole moiety is an electron-rich aromatic heterocycle known for its excellent hole-transport capabilities, high thermal stability, and robust chemical nature.[3][5] These properties make it an ideal functional head group for HTLs, facilitating efficient extraction and transport of positive charge carriers.[3][7]
-
Linker/Spacer: An aliphatic or conjugated chain connects the carbazole head to the anchoring group. The length and nature of this linker can influence the thickness, packing density, and electronic properties of the resulting monolayer.[8][9]
-
Anchoring Group: The choice of anchoring group is critical and depends entirely on the substrate.
-
Thiols (-SH): For noble metal surfaces like gold (Au), the thiol group is the anchor of choice. It forms a strong, semi-covalent gold-thiolate (Au-S) bond, which is the primary driving force for the self-assembly process.[6][8][10]
-
Phosphonic Acids (-PO(OH)₂): For transparent conductive oxides (TCOs) such as indium tin oxide (ITO) or fluorine-doped tin oxide (FTO), phosphonic acid groups are highly effective.[7][11] They form strong bonds with the metal oxide surface, creating a compact and stable monolayer.[11]
-
Carboxylic Acids (-COOH): These are also used for metal oxide surfaces and function similarly to phosphonic acids.[9]
-
The formation of a well-ordered SAM is a thermodynamically driven process governed by the strong interaction between the anchor and the substrate, supplemented by intermolecular forces like van der Waals interactions and π-π stacking between adjacent carbazole units, which promote dense molecular packing.[8][12]
Experimental Design: Materials and Methods
A successful SAM preparation hinges on meticulous attention to detail, from substrate cleanliness to the purity of the chemical precursors.
Essential Reagents and Equipment
-
Substrates: Gold-coated slides (with a Ti or Cr adhesion layer), ITO-coated glass, or FTO-coated glass.[13]
-
Carbazole Precursors: High-purity carbazole derivatives with the appropriate anchoring group (e.g., carbazole-alkanethiol or carbazole-phosphonic acid).
-
Solvents: High-purity, anhydrous solvents are crucial. 200-proof ethanol is commonly used for both thiol- and phosphonic acid-based SAMs.[8][11][13] Other solvents or co-solvent systems (e.g., ethanol/toluene, n-butanol/DMSO) may be used to improve solubility and film uniformity.[14][15]
-
Cleaning Reagents: Sulfuric acid (H₂SO₄), 30% hydrogen peroxide (H₂O₂), deionized water, absolute ethanol.
-
General Labware: Calibrated micropipettes, glass containers for solution mixing and immersion, tweezers for sample handling, and Parafilm® sealing tape.[13]
-
Controlled Environment: A sonicator, a dry nitrogen gas line, and access to a UV/Ozone cleaner or plasma cleaner. For vapor deposition methods, a vacuum chamber with thermal evaporation capabilities is required.[16]
Critical Prerequisite: Substrate Preparation
The quality of the SAM is directly dependent on the cleanliness of the substrate surface.[6] Any organic or particulate contaminants can inhibit the formation of a well-ordered monolayer.[16]
Protocol for Substrate Cleaning (Choose one):
-
Piranha Solution Cleaning (for Gold and ITO/FTO):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.
-
Prepare the solution by slowly and carefully adding one part 30% H₂O₂ to three parts concentrated H₂SO₄. Caution: Always add peroxide to acid. The solution will become very hot.
-
Immerse the substrates in the hot piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them extensively with deionized water, followed by absolute ethanol.[6]
-
Dry the substrates under a stream of high-purity nitrogen gas.[6]
-
-
UV/Ozone Cleaning (for Gold and ITO/FTO):
Deposition Protocols for Carbazole-Based SAMs
The choice of deposition method depends on the SAM molecule, the substrate, and the desired film characteristics. Solution processing is convenient and widely used, while vacuum-based methods can offer superior uniformity and coverage.[16][17]
Workflow for SAM Preparation
The general process for preparing carbazole-based SAMs follows a logical sequence from cleaning to characterization, ensuring reproducibility and quality control.
Sources
- 1. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiol Carbazole Self‐Assembled Monolayers as Tunable Carrier Injecting Interlayers for Organic Transistors and Complementary Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04668K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 9. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]
- 10. Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 12. diva-portal.org [diva-portal.org]
- 13. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ossila.com [ossila.com]
- 17. uu.diva-portal.org [uu.diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Carbazole Derivatives in Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor solubility of carbazole derivatives in polar solvents. Carbazole and its analogues are a cornerstone in medicinal chemistry and materials science, but their inherent hydrophobicity often presents a significant hurdle in experimental and developmental workflows.[1][2] This resource is designed to provide you with a systematic approach to overcoming these solubility issues, ensuring the integrity and success of your research.
Understanding the Solubility Challenge of Carbazole Derivatives
The carbazole nucleus is a rigid, aromatic heterocyclic structure that is highly non-polar.[2] This inherent lack of polarity makes carbazole and many of its derivatives poorly soluble in polar solvents, especially aqueous solutions.[1][2] This limited solubility can hinder a wide range of applications, from biological assays to the formulation of pharmaceutical agents. This guide will explore various strategies to mitigate these challenges, broadly categorized into formulation-based approaches and chemical modifications.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section is formatted as a series of common problems you might encounter in the lab, followed by a systematic approach to resolving them.
Question: My carbazole derivative won't dissolve in my desired polar solvent for a biological assay. What should I do?
Answer: This is a frequent issue stemming from the non-polar nature of the carbazole core.[2][3] Here is a stepwise approach to troubleshoot this problem:
Step 1: Solvent Selection and Optimization
-
Initial Solvent Screening: Begin by testing a range of polar aprotic solvents. For creating concentrated stock solutions, Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the most effective starting points.[2][3] For less polar derivatives, you may need to start with chlorinated solvents like dichloromethane (DCM) or chloroform for initial dissolution, followed by careful dilution into your final assay medium.[3]
-
Co-Solvent Systems: If a single solvent is not effective or compatible with your experiment, a co-solvent system can significantly improve solubility.[3] A mixture of a water-miscible organic solvent and water can create a more favorable environment for your compound.[4]
| Co-Solvent System | Typical Ratio (Organic:Aqueous) | Notes |
| Ethanol:Water | Varies | A common choice for moderately non-polar compounds. |
| Polyethylene Glycol (PEG):Water | Varies | PEG can enhance solubility and is often used in pharmaceutical formulations.[3] |
| DMSO:Aqueous Buffer | < 1% (final concentration) | Pro-Tip: Keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[3] |
Step 2: Physical Dissolution Aids
-
Heating: Gently warming the solvent can increase both the rate and extent of dissolution.[3] It is crucial to be mindful of the thermal stability of your specific derivative. Use a water bath and monitor the temperature closely, avoiding boiling, which could lead to degradation.[3]
-
Sonication: An ultrasonic bath can be very effective in breaking down compound aggregates and facilitating the dissolution process.[3]
Step 3: pH Adjustment for Ionizable Derivatives
If your carbazole derivative possesses acidic or basic functional groups, altering the pH of the solution can dramatically improve its solubility.[3]
-
For Weakly Basic Compounds: Lowering the pH with a biocompatible acid can protonate the basic group, leading to increased solubility in aqueous media.
-
For Weakly Acidic Compounds: Increasing the pH with a biocompatible base will deprotonate the acidic group, enhancing its solubility.[3]
Question: My compound dissolves in the stock solvent (e.g., DMSO), but precipitates when I dilute it into my aqueous buffer. How can I prevent this "crashing out"?
Answer: This common phenomenon occurs when the compound is soluble in the concentrated organic stock but insoluble in the final aqueous medium.[3] Here are several strategies to prevent this:
-
Slow Addition and Vigorous Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound more effectively and prevents localized high concentrations that trigger precipitation.[3]
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous buffer can help maintain the compound's solubility by forming micelles that encapsulate the hydrophobic carbazole derivative.[3]
Advanced Strategies for Enhancing Solubility
For particularly challenging compounds, more advanced techniques may be necessary. These can be broadly divided into chemical modification and formulation engineering.
Chemical Modification Strategies
Altering the chemical structure of the carbazole core is a powerful method to improve its physicochemical properties, including solubility.[5]
3.1.1. Addition of Polar Functional Groups
Introducing polar functional groups can increase the hydrophilicity of the molecule.[6]
-
Sulfonamides: The introduction of a sulfonamide group has been shown to significantly improve the aqueous solubility of carbazole derivatives.[7][8]
-
Alkyl Chains and Other Groups: Adding flexible alkyl chains, such as a hexyl group on the carbazole nitrogen, can improve solubility in organic solvents by disrupting crystal packing.[9] Similarly, introducing tert-butyl groups can enhance solubility in non-polar media like lubricating oil.[10] The addition of rotatable bonds can also improve molecular flexibility and potentially activity.[8]
3.1.2. The Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[11] This approach can be used to temporarily attach a water-soluble moiety to a poorly soluble carbazole derivative, improving its solubility for administration.[11][12][13]
-
Mechanism: A hydrophilic promoiety, such as a phosphate ester or an amino acid, is chemically linked to the parent drug. This increases the overall water solubility of the molecule. Once administered, enzymes in the body cleave the promoiety, releasing the active carbazole drug.[14][15]
Caption: Chemical modification pathways to improve carbazole solubility.
Formulation Engineering
These techniques focus on the physical formulation of the drug without altering its chemical structure.
3.2.1. Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a solid matrix of a hydrophilic carrier.[16][17] This can enhance solubility and dissolution rate.[16][18]
-
Mechanism: The drug is molecularly dispersed within a water-soluble polymer matrix. This prevents the drug from crystallizing and presents it in a higher energy, more soluble amorphous state.[16][19]
-
Common Carriers: Water-soluble polymers such as HPMC, PVP K30, and Poloxamer 407 are frequently used.[20]
-
Preparation Methods:
3.2.2. Nanotechnology-Based Approaches
Reducing the particle size of the drug to the nanometer scale can significantly increase its surface area, leading to improved dissolution rates.[22][23]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like carbazole derivatives, improving their aqueous solubility and delivery.[24]
-
Nanoparticles: Formulating the carbazole derivative as nanoparticles can enhance its solubility and bioavailability.[25][26] This can be achieved through techniques like high-pressure homogenization or wet milling.[22]
Caption: Formulation engineering approaches for enhancing carbazole solubility.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for preparing a solid dispersion of a carbazole derivative with a water-soluble polymer.
Materials:
-
Carbazole derivative
-
Water-soluble polymer (e.g., PVP K30, HPMC, Poloxamer 188)[18][20]
-
Suitable organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the carbazole derivative and the chosen polymer in the desired ratio (e.g., 1:1, 1:5, 1:9 drug:polymer). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.[18]
Frequently Asked Questions (FAQs)
Q1: How should I store my carbazole derivatives, both in solid form and in solution? A1: For long-term storage, it is best to store carbazole derivatives as a solid at low temperatures (e.g., -20°C) and protected from light, as some derivatives can be light-sensitive.[3] Solutions should be stored in tightly sealed vials to prevent solvent evaporation. For critical experiments, it is advisable to prepare fresh solutions.[9]
Q2: Can I use the same solubilization strategy for all my carbazole derivatives? A2: Not necessarily. The solubility of these compounds is highly dependent on the specific substitutions on the carbazole ring.[3] A strategy that works for one derivative may not be optimal for another. It is always recommended to perform initial solubility screening for each new compound.
Q3: Are there any safety precautions I should take when heating or sonicating my samples? A3: Yes. When heating, use a water bath to ensure even and controlled temperature application and avoid direct heat which can cause degradation.[3] Ensure your vial is not sealed tightly to prevent pressure buildup. When sonicating, be aware that this process can also generate heat, so monitor the temperature of the water bath.
Q4: What are the best initial solvents to try for dissolving a new carbazole derivative? A4: Good starting points are polar aprotic solvents like DMSO and DMF.[2][3] If the compound is less polar, you can try THF, chloroform, or toluene.[9]
References
- Benchchem. (n.d.). overcoming solubility issues with phenyl-tetrahydrocarbazole compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers.
- Solubility of Things. (n.d.). Carbazole.
- PubMed. (2020, April 1). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents.
- Frontiers. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.
- ResearchGate. (2025, October 28). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?
- ChemRxiv. (2023, September 29). Overcoming Solubility Challenges: Liposomal isoCoQ-Carbazole as a Promising Anti-Tumor Agent for Inoperable and Radiation-Insensitive Cancers.
- DigitalCommons@URI. (n.d.). enhancement of carbamzepine solubility using selected water soluble polymers and a solid dispersion technique.
- PubMed. (2018, December 1). Harnessing carbazole based small molecules for the synthesis of the fluorescent gold nanoparticles: A unified experimental and theoretical approach to understand the mechanism of synthesis.
- RSC Publishing. (n.d.). New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO.
- ACS Publications. (2007, December 20). Carbazole-Based Donor−Acceptor Compounds: Highly Fluorescent Organic Nanoparticles.
- PMC. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives.
- ResearchGate. (2016, February 22). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene.
- Semantic Scholar. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Semantic Scholar. (2025, November 1). Nanoparticle-Catalyzed Green and Sustainable Synthesis of Carbazole Scaffolds (A Review).
- ResearchGate. (n.d.). Carbazole‐based nanorings C102‐C109.
- CrystEngComm (RSC Publishing). (2025, April 16). Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes.
- PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- PMC. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2025, August 10). Improving solubility via structural modification.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2011, January 1). DISSOLUTION ENHANCEMENT OF POORLY SOLUBLE CARBAMAZEPINE BY USING POLYMERIC SOLID DISPERSIONS.
- PubMed. (2011, January 15). Solubility enhancement and physicochemical characterization of carvedilol solid dispersion with Gelucire 50/13.
- Taylor & Francis. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- ACS Publications. (2025, September 18). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective.
- MDPI. (2021, July 3). Carbazole Derivatives as STAT Inhibitors: An Overview.
- Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
- Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Veranova. (n.d.). Improving solubility and accelerating drug development.
- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Patsnap Synapse. (2025, March 20). How are chemical structures modified to improve bioavailability?
- ResearchGate. (2025, August 5). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix | Request PDF.
- Bentham Science. (2024, August 30). Recent Advances in Prodrug Approach over Conventional Drug Therapy.
- MDPI. (2023, March 28). Carbazole Derivatives.
- ResearchGate. (n.d.). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents | Request PDF.
- (n.d.). A review on the biological potentials of carbazole and its derived products.
Sources
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Technical Support Center: Purification of Oily Carbazole Alcohol Intermediates
Welcome to the Technical Support Center for the purification of oily carbazole alcohol intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline products from these often-recalcitrant oily compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific, practical issues you might encounter during the purification of your oily carbazole alcohol intermediates.
Question 1: My oily carbazole alcohol intermediate refuses to crystallize, even after trying various solvents. What should I do?
This is a common and frustrating issue. "Oiling out," where the compound separates as a liquid phase instead of a solid, often occurs with compounds that have low melting points, flexible structures, or when the solution is highly supersaturated.[1][2]
Causality: The carbazole core provides rigidity, but the alcohol functional group and any associated alkyl or aryl side chains can lead to strong intermolecular hydrogen bonding with solvents and inhibit the formation of an ordered crystal lattice. Impurities can also disrupt crystallization.[1][3]
Solutions:
-
Solvent Screening: A systematic approach is crucial. An ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature.[4][5] Experiment with a range of solvents with varying polarities. Common choices for carbazole derivatives include ethanol, isopropanol, toluene, and acetone.[4][6]
-
Slow Cooling & Evaporation: Rapid cooling can trap impurities and favor oiling out.[3][7] Allow the saturated solution to cool slowly to room temperature before transferring to an ice bath or refrigerator.[4][8] Slow evaporation of the solvent is another gentle method to encourage crystallization.[7]
-
Scratching and Seeding: Induce nucleation by scratching the inside of the flask with a glass rod at the solvent line.[9] If you have a small amount of pure, solid material, "seeding" the supersaturated solution with a single crystal can initiate crystallization.[1][9]
-
Solvent Layering: This technique involves dissolving your oily compound in a "good" solvent and carefully layering a "poor" solvent on top. The slow diffusion at the interface can promote crystal growth.[7]
-
Derivative Formation: If direct crystallization proves futile, consider forming a solid derivative. For carbazole alcohols, reacting with an acid (like HCl) to form a salt can significantly improve crystallinity.[10] This salt can then be purified by recrystallization and the free base can be regenerated if necessary.
Question 2: I'm observing significant streaking and poor separation of my oily carbazole alcohol during column chromatography on silica gel. How can I improve this?
Streaking and poor separation on silica gel are often indicative of strong interactions between your compound and the stationary phase, or solubility issues.[10]
Causality: The alcohol group and the nitrogen atom of the carbazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[10] This can lead to tailing and streaking. If your compound is not fully soluble in the mobile phase, it will also result in poor separation.
Solutions:
-
Mobile Phase Modification: To mitigate the interaction with acidic silanol groups, add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective additive.[10]
-
Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like alumina (Al₂O₃).[10][11]
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to systematically screen different solvent systems to find the optimal mobile phase for separation.[9] For many carbazole derivatives, gradients of ethyl acetate in hexanes or methanol in dichloromethane are effective.[10][12]
-
Proper Sample Loading: Ensure your oily product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.[13] Overloading the column with too much crude material will also lead to poor separation.[3]
Question 3: My carbazole alcohol intermediate appears to be decomposing on the silica gel column. What are the signs and how can I prevent this?
Decomposition on silica gel can be a significant issue for sensitive compounds.
Causality: The acidic nature of standard silica gel can catalyze the degradation of certain carbazole alcohol derivatives.[14]
Signs of Decomposition:
-
Appearance of new, often more polar, spots on TLC analysis of the collected fractions.
-
Low overall recovery of material from the column.
-
A colored band that remains at the top of the column.
Solutions:
-
Deactivated Silica Gel: Use silica gel that has been "deactivated" by adding a small percentage of a base like triethylamine to the eluent.[14] This neutralizes the acidic sites.
-
Use of Alumina: As mentioned previously, alumina is a less acidic alternative to silica gel.[14]
-
Swift Chromatography: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the column as efficiently as possible.
Frequently Asked Questions (FAQs)
What are the most common impurities found in crude oily carbazole alcohol intermediates?
Common impurities can include:
-
Unreacted Starting Materials: Such as the precursor carbazole or the alkylating/acylating agent.[15]
-
Byproducts: From side reactions during the synthesis.
-
Isomeric Impurities: Such as 1H-benzo[f]indole, which can be present in commercial carbazole sources and significantly impact photophysical properties.[3][16]
-
Residual Solvents and Reagents: From the reaction and workup.
-
Grease: From glassware and equipment, which can be difficult to remove from oily products.[17]
When is distillation a suitable purification method for oily carbazole alcohols?
Distillation is a viable option under specific circumstances:
-
Thermal Stability: The carbazole alcohol must be stable at its boiling point.[18] Many complex organic molecules decompose at high temperatures.
-
Significant Boiling Point Difference: There should be a substantial difference in boiling points between your product and the impurities (ideally >70-100 °C).[15]
-
Vacuum Distillation: For heat-sensitive compounds, vacuum distillation can be employed to lower the boiling point, allowing for distillation at a safer temperature.[19]
How can I effectively remove highly polar impurities from my non-polar oily carbazole alcohol?
-
Liquid-Liquid Extraction: A simple and effective method is to wash an organic solution of your product with water or brine.[15] This will extract highly polar impurities into the aqueous layer.
-
Short Plug of Silica Gel: Passing your crude product through a short "plug" of silica gel can retain the polar impurities while allowing your less polar product to elute.[15]
What analytical techniques are best for assessing the purity of my final oily carbazole alcohol product?
A combination of techniques is recommended for a thorough assessment:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even grease.[17]
-
Melting Point Analysis: While your intermediate may be an oil, if you succeed in crystallizing it or a derivative, a sharp melting point close to the literature value is a good indicator of high purity.[3]
Experimental Protocols
Protocol 1: Column Chromatography with Triethylamine (TEA) Additive
This protocol is designed to improve the separation of basic carbazole alcohol intermediates on silica gel.
| Step | Procedure |
| 1. Mobile Phase Selection | Using TLC, determine an optimal solvent system (e.g., hexane/ethyl acetate). Add 0.5% TEA to the developing solvent and re-run the TLC to observe improved spot shape.[10] |
| 2. Column Packing | Pack a glass column with silica gel using your chosen mobile phase containing 0.5% TEA. Ensure uniform packing without air bubbles.[9] |
| 3. Sample Loading | Dissolve your crude oily product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.[13] |
| 4. Elution | Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity. Collect fractions and monitor the elution of your product by TLC.[3] |
| 5. Product Isolation | Combine the fractions containing the pure product. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified oily carbazole alcohol.[3] |
Protocol 2: Purification via Recrystallization of a Hydrochloride Salt Derivative
This protocol is useful when the freebase carbazole alcohol is an oil but its salt is a crystalline solid.
| Step | Procedure |
| 1. Dissolution | Dissolve the purified oily carbazole alcohol from Protocol 1 in a suitable solvent, such as ethanol or isopropanol, with gentle heating.[10] |
| 2. Salt Formation | Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise to the dissolved compound until the solution is slightly acidic (check with pH paper).[10] |
| 3. Crystallization | Allow the solution to cool slowly to room temperature. You may then place it in a refrigerator or ice bath to promote further crystallization.[4][10] |
| 4. Isolation and Drying | Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to obtain the pure hydrochloride salt.[4][10] |
| 5. (Optional) Regeneration of Free Base | If the free base is required, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate). Extract the free base with an organic solvent and dry the organic layer before removing the solvent. |
Visualization of Purification Workflow
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. reddit.com [reddit.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. reddit.com [reddit.com]
Troubleshooting low yields in carbazole alkylation with chloroethoxyethanol
Topic: Optimization of N-Alkylation of Carbazole with 2-(2-chloroethoxy)ethanol Audience: Organic Chemists, Process Development Scientists
Executive Summary & Reaction Logic
The alkylation of carbazole (pKₐ ~15 in DMSO) with 2-(2-chloroethoxy)ethanol involves a delicate balance between nucleophilicity and basicity. Unlike simple alkyl halides, the alkylating agent here contains a free hydroxyl group and an ether linkage. This introduces two critical failure modes: competitive deprotonation of the alcohol (leading to polymerization or cyclization of the alkylating agent) and hydrophilicity-induced workup losses .
Successful protocols rely on the N-anion of carbazole being generated effectively while minimizing the activation of the alkylating agent’s hydroxyl group.
Core Reaction Pathway
The reaction follows an S_N2 mechanism. The carbazole nitrogen must be deprotonated by a base to form the carbazolide anion, which then attacks the carbon bearing the chlorine leaving group.
Figure 1: Mechanistic pathway highlighting the critical activation step and potential side reaction divergence.
Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: The reaction stalls at 50-60% conversion even after 24 hours. Adding more base doesn't help. Why? Diagnosis: This is often due to the "Coating Effect" or Moisture Poisoning .
-
Causality: If using solid bases like K₂CO₃ or KOH in aprotic solvents (DMF/Acetone), the surface of the base can become coated with KCl salts, passivating it. Additionally, DMF is hygroscopic; water inhibits the formation of the carbazolide anion (equilibrium shifts back to neutral carbazole).
-
Solution:
-
Switch to Powder: Use finely powdered anhydrous K₂CO₃, not granules.
-
Add Catalyst: Add 5-10 mol% KI (Potassium Iodide) . This generates the corresponding alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile (I⁻ > Cl⁻).
-
Phase Transfer: If using KOH, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to solubilize the base anion.
-
Q2: I am using NaH (Sodium Hydride) to ensure complete deprotonation, but my yield is lower than expected. Why? Diagnosis: Over-basicity leading to side reactions.
-
Causality: NaH is a strong base (pKₐ ~35). It will deprotonate both the carbazole N-H and the hydroxyl (-OH) group of the chloroethoxyethanol. The resulting alkoxide can compete as a nucleophile or displace the chloride intramolecularly/intermolecularly, consuming the alkylating agent before it reacts with the carbazole.
-
Solution: Switch to a milder base system like Cs₂CO₃ or KOH/DMSO . If NaH is mandatory, add the carbazole and NaH first, stir for 30 mins to form the N-anion completely, and then add the alkylating agent slowly at 0°C to favor the faster N-alkylation over O-alkylation dynamics.
Category B: Product Isolation & Purity
Q3: The workup results in a persistent emulsion, and I’m losing product to the aqueous layer. Diagnosis: Surfactant-like behavior of the product.
-
Causality: The product contains a lipophilic carbazole head and a hydrophilic glycol tail, acting as a surfactant. High-boiling solvents like DMF/DMSO exacerbate this during aqueous extraction.
-
Solution:
-
Dilution: Pour the reaction mixture into ice-water (10x volume) with vigorous stirring. The product often precipitates as a solid, allowing filtration instead of extraction.
-
Salting Out: If extraction is necessary, saturate the aqueous phase with NaCl to disrupt the emulsion and force the organic product into the organic layer (EtOAc or DCM).
-
Q4: The product is an oil that won't crystallize, but literature says it should be a solid. Diagnosis: Residual Solvent/Reagent Contamination.
-
Causality: 2-(2-chloroethoxy)ethanol has a high boiling point (~230°C) and is difficult to remove by rotary evaporation. Residual DMF/DMSO also prevents crystallization.
-
Solution:
-
Wash: Wash the organic layer extensively with water (to remove DMF) and brine.
-
Trituration: Dissolve the crude oil in a minimum amount of DCM, then slowly add Hexane or Diethyl Ether while scratching the flask walls to induce nucleation.
-
Optimized Experimental Protocols
Method A: The "Standard" Carbonate Method (Recommended)
Best for: High purity, scalability, and avoiding strong bases.
-
Setup: In a dry round-bottom flask equipped with a condenser and magnetic stir bar.
-
Dissolution: Dissolve Carbazole (1.0 equiv) in DMF (5 mL/mmol) .
-
Base Activation: Add K₂CO₃ (anhydrous, powdered, 2.0 equiv) and KI (0.1 equiv) . Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add 2-(2-chloroethoxy)ethanol (1.2 equiv) dropwise.
-
Reaction: Heat to 90–100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Cool to RT.
-
Pour mixture into Ice-Water (10 volumes) . Stir for 30 mins.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol or Toluene/Hexane.
Method B: Phase Transfer Catalysis (Green/Industrial)
Best for: Avoiding dry solvents and reducing cost.
-
Reagents: Carbazole (1.0 equiv), Toluene (Solvent), 50% NaOH (aq) (5.0 equiv) .
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 equiv) .
-
Procedure: Mix Carbazole, Toluene, and NaOH. Add TBAB. Heat to 80°C .
-
Addition: Add alkylating agent (1.5 equiv) dropwise.
-
Outcome: The PTC transports the hydroxide anion into the organic phase (as Q⁺OH⁻), deprotonating the carbazole. The reaction proceeds in the organic layer, protecting the reagent from bulk aqueous hydrolysis.
Comparative Data: Base & Solvent Effects[1][2][3]
| Parameter | Reagent System | Yield Potential | Pros | Cons |
| Standard | K₂CO₃ / DMF / 100°C | 85-95% | Robust, tolerates -OH group | Requires removal of DMF; slow kinetics without KI |
| Aggressive | NaH / DMF / RT | 60-80% | Very fast reaction | High risk of side reactions; requires anhydrous conditions |
| Green/PTC | NaOH(aq) / Toluene / TBAB | 90-95% | Easy workup, cheap reagents | Requires vigorous stirring; emulsion risk |
| Alternative | KOH / DMSO / RT | 80-90% | Fast ("Superbase" effect) | DMSO is hard to remove; hygroscopic |
Diagnostic Decision Tree
Figure 2: Step-by-step diagnostic workflow for identifying the root cause of yield loss.
References
-
Synthesis of Carbazole Derivatives via K₂CO₃/DMF
-
Phase Transfer Catalysis for Carbazole Alkylation
-
General N-Alkylation Troubleshooting
- Title: Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole (Applicable to Carbazole).
-
Source: BenchChem.[3]
-
Microwave Assisted Synthesis (Alternative Method)
Sources
Technical Support Center: Drying Protocols for Hygroscopic Carbazole Ether Alcohols
Welcome to the technical support center for handling and drying hygroscopic carbazole ether alcohols. These molecules, vital in pharmaceutical and materials science research, possess a strong affinity for atmospheric moisture due to their polar ether and alcohol functionalities.[1][2][3][4] This hygroscopicity can compromise experimental accuracy, affect reaction stoichiometry, and degrade the final product's stability.[5][6] This guide provides robust, field-proven protocols and troubleshooting advice to ensure your compounds are sufficiently dry for their intended application.
Frequently Asked Questions (FAQs)
Q1: What makes carbazole ether alcohols so hygroscopic?
A1: The hygroscopicity stems from the polar functional groups appended to the carbazole core. The ether (-O-) and alcohol (-OH) groups readily form hydrogen bonds with water molecules (H₂O) from the ambient atmosphere. This interaction is strong enough to draw moisture into the solid material, leading to a higher-than-expected water content. The more polar the organic solvent or compound, the more likely it is to be hygroscopic.[1]
Q2: My compound appears to be a free-flowing powder. Could it still contain significant water?
A2: Yes. Visual inspection is not a reliable indicator of dryness. A compound can retain a significant percentage of water within its crystal lattice or amorphous structure without appearing visibly wet or clumpy. For quantitative applications like elemental analysis, reaction stoichiometry, or formulation, precise measurement of water content is critical.
Q3: What is the most reliable method for determining the final water content?
A3: Karl Fischer (KF) titration is the gold standard for accurately determining trace amounts of water in a sample.[7][8] It is a chemical method that reacts specifically with water and is far more accurate than "loss on drying" methods, which can be skewed by the loss of volatile solvents.[7] For materials with very low expected water content (<1%), coulometric KF titration is preferred.[9]
Q4: How should I properly store my dried carbazole ether alcohol to prevent moisture reabsorption?
A4: Proper storage is as critical as the drying process itself. The dried compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). This primary container should then be placed inside a desiccator containing an active desiccant like anhydrous calcium sulfate (Drierite®) or molecular sieves.[10][11][12] For long-term storage or highly sensitive compounds, using a glove box with a controlled, low-humidity atmosphere is the ideal solution.[13][14]
Troubleshooting Guide: Common Drying Issues
Q5: I dried my compound in a vacuum oven for 24 hours, but it's still sticky and fails Karl Fischer analysis. What went wrong?
A5: This is a common issue and can stem from several sources:
-
Insufficient Vacuum: Your vacuum pump may not be reaching a low enough pressure to effectively remove water at the set temperature. Water's boiling point is significantly reduced under high vacuum.[15][16] Ensure your system is leak-free and the pump is performing to specification.
-
Bound Water: The water may be tightly bound within the crystal lattice as a hydrate. This often requires more energy (higher temperature or longer time) to remove. However, increasing temperature risks decomposition.
-
Residual Solvent: Stickiness can also be caused by residual organic solvents from the synthesis acting as a plasticizer. An initial azeotropic distillation step can be highly effective at removing both water and residual organic solvents.[17]
-
Inadequate Drying Time: For very hygroscopic materials, 24 hours may simply be insufficient. Drying should be continued until a constant weight is achieved over successive measurements.
Q6: My compound changed color (e.g., turned yellow or brown) during vacuum oven drying. Is it safe to use?
A6: A color change is a strong indicator of thermal decomposition. Carbazole derivatives can be sensitive to heat, especially in the presence of trace impurities.[18]
-
Immediate Action: Stop the drying process.
-
Solution: Reduce the drying temperature significantly. To compensate for the lower temperature, you must achieve a deeper vacuum (lower pressure) to facilitate water evaporation.[15][16] Vacuum drying is intended to be a gentle method that avoids thermal degradation.[18] If decomposition persists even at low temperatures, consider alternative methods like freeze-drying (lyophilization) if the compound is dissolved, or extended desiccation at room temperature.
Q7: My Karl Fischer titration results are inconsistent. Why?
A7: Inconsistent KF results often point to handling issues rather than a failed drying protocol. Because these compounds are highly hygroscopic, they will rapidly absorb moisture from the air the moment they are exposed.
-
Sample Preparation: Prepare and weigh your KF samples in a low-humidity environment, such as a glove box or under a nitrogen blanket.[13]
-
Minimize Exposure: Work quickly. Have the KF titrator ready, uncap the sample vial for the minimum time possible to transfer the material, and seal it immediately. Even brief exposure to ambient air can significantly alter the water content.[6]
-
Instrument Drift: Ensure the KF instrument's solvent cell is properly sealed and the titrant is standardized. A high "drift" value indicates that moisture is leaking into the cell, which will affect your results.
Core Drying & Verification Workflow
This workflow is designed to be a robust, self-validating system for producing and confirming the dryness of hygroscopic carbazole ether alcohols.
Caption: Recommended workflow for drying hygroscopic compounds.
Detailed Experimental Protocols
Protocol 1: Drying via Azeotropic Distillation
This method is ideal for removing bulk water from a reaction mixture or a solution of the compound, particularly when it is sensitive to direct, high-heat drying. Toluene is a common entrainer as it forms a low-boiling azeotrope with water.[17][19]
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Solvent: Dissolve the crude, wet carbazole ether alcohol in toluene.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Collection: The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, the immiscible water will separate and sink to the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.[20]
-
Completion: Continue the distillation until no more water collects in the trap.
-
Isolation: Allow the flask to cool. The now-dry solution of your compound can be concentrated under reduced pressure to yield the solid material for final drying.
Protocol 2: High-Vacuum Oven Drying
This is the most common method for removing the final traces of water and residual solvents from a solid sample.[16][18]
-
Preparation: Spread the solid compound in a thin layer in a suitable glass dish (e.g., a crystallization dish) to maximize surface area.
-
Placement: Place the dish in the vacuum oven.
-
Vacuum Application: Close the oven door and begin to slowly apply vacuum. A slow application prevents the fine powder from being aspirated into the vacuum line. Aim for a pressure below 1 mbar.
-
Heating: Once a stable high vacuum is achieved, begin to heat the oven gently. A temperature of 40-60°C is typical, but this must be below the compound's melting or decomposition point.
-
Duration: Dry for a minimum of 24-48 hours. The process is complete when the weight of the sample remains constant between measurements taken several hours apart.
-
Cooling: Turn off the heat and allow the oven to cool completely to room temperature before breaking the vacuum. Breaking vacuum on a hot sample can cause thermal shock and rapid reabsorption of moisture.
-
Venting: Vent the oven with a dry, inert gas such as nitrogen or argon. Do not vent with ambient air. Immediately transfer the sample to a desiccator for storage.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol outlines the general steps for verifying the water content of your final product.[7][8][9]
-
Environment: Perform all sample transfers inside a glove box or on a bench with a steady flow of inert gas to create a low-humidity environment.
-
Titrator Preparation: Ensure the Karl Fischer titrator is equilibrated and the drift rate is stable and within the manufacturer's specified limits.
-
Sample Weighing: Accurately weigh a suitable amount of the dried compound into a vial. The required mass depends on the expected water content and the titrator's sensitivity.
-
Injection: Quickly transfer the weighed sample into the titration vessel. If it is a solid, it may need to be dissolved in a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) before or after being added to the vessel.[7]
-
Titration: Start the titration process. The instrument will automatically add the KF reagent until the endpoint is reached, where all water has been consumed.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the sample weight, typically reporting the result as a percentage or in parts per million (ppm).
Data Summary Tables
Table 1: Comparison of Common Drying Methods
| Method | Principle | Speed | Effectiveness | Risk of Decomposition | Best For |
| Vacuum Oven | Low pressure reduces water's boiling point.[16] | Moderate to Slow | High | Low (if temp. controlled) | Final drying of solids. |
| Azeotropic Distillation | Forms a low-boiling azeotrope with water.[19] | Fast | High | Low | Bulk water removal from solutions. |
| Desiccator | Absorption of water by a desiccant.[12] | Very Slow | Moderate | Very Low | Storage and maintaining dryness. |
| Nitrogen Stream | Evaporation into a dry gas stream.[21] | Slow | Low to Moderate | Very Low | Surface drying of sensitive materials. |
Table 2: Recommended Starting Parameters for Vacuum Oven Drying
| Parameter | Recommended Range | Rationale |
| Temperature | 40 - 60 °C | Balances efficient water removal with minimizing thermal decomposition risk. Always stay >20°C below the melting point. |
| Pressure | < 1 mbar | High vacuum is essential to lower the boiling point of water sufficiently at a low temperature.[15] |
| Time | 24 - 72 hours | Hygroscopic compounds require extended time to remove tightly bound water. Dry to constant weight. |
| Venting Gas | Dry Nitrogen or Argon | Prevents reintroduction of atmospheric moisture into the dried product upon breaking the vacuum. |
References
- Mettler Toledo.
- Hanna Instruments.
- Wikipedia.
- QAQC Lab.
- Pharmaguideline.
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- Chemistry Stack Exchange. Hygroscopic Substances and Drying Agents.
- VACUUBRAND. Purge Oven.
- YouTube.
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- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- Vesta® Nutra.
- Chemistry LibreTexts. 3.2: Drying Agents.
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- Google Patents.
- Busch Global. Vacuum drying.
- European Patent Office.
- Chromatography Forum. How to Handle Hygroscopic Reference Standards?
- PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- ResearchGate. How to isolate a very hygroscopic salt (as presipitate)
- SSERC. Drying solutions.
- Atmospheric Chemistry and Physics.
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- ResearchGate. (PDF)
- UHasselt Document Server. Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy.
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Validation & Comparative
Discerning N-Alkylation from O-Alkylation in Carbazoles: A Guide to FTIR Spectral Interpretation
For Immediate Release
Distinguishing between N-alkyl and O-alkyl isomers of carbazole derivatives is a critical step in drug development and materials science, where precise molecular architecture dictates biological activity and material properties. While Nuclear Magnetic Resonance (NMR) spectroscopy is often the definitive method for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative initial assessment. This guide provides a detailed comparison of the characteristic FTIR peaks that differentiate N-alkylated from O-alkylated carbazoles, supported by experimental insights and data.
The Challenge: Ambident Nucleophilicity of Carbazole
The carbazole ring system presents a classic case of an ambident nucleophile, with potential reaction sites at both the nitrogen (N) and, under certain conditions, the oxygen (O) of a hydroxy-substituted carbazole. The resulting N-alkyl or O-alkyl products can exhibit vastly different chemical and physical properties. Therefore, a reliable method for rapid differentiation is paramount in a research and development setting.
Key Differentiators in the FTIR Spectrum
The primary distinction between N- and O-alkylation in carbazoles lies in the disappearance of the N-H bond and the appearance of new bands associated with the C-N or C-O-C linkages.
The Disappearance of the N-H Stretching Vibration
A hallmark of the parent carbazole and its C-substituted derivatives is the presence of a distinct N-H stretching vibration. This peak is typically observed in the region of 3400-3500 cm⁻¹ .[1][2] Upon successful N-alkylation, this peak completely disappears, providing the most straightforward evidence of substitution at the nitrogen atom.
-
N-H Stretch (Unsubstituted Carbazole): ~3419 cm⁻¹[1]
-
N-Alkyl Carbazole: Absence of a peak in the 3400-3500 cm⁻¹ region.
Emergence of C-N Stretching Vibrations in N-Alkyl Carbazoles
The formation of a new bond between the carbazole nitrogen and the alkyl group gives rise to characteristic C-N stretching vibrations. For aromatic amines, these bands are typically found in the 1200-1350 cm⁻¹ range.[2][3][4]
-
Aromatic C-N Stretch: This peak is often strong and can be a reliable indicator of N-alkylation. For instance, in 9-ethylcarbazole, a band in this region would be expected.[5]
Signature Peaks of O-Alkyl Carbazoles: The C-O-C Ether Linkage
In contrast, O-alkylation of a hydroxy-carbazole derivative results in the formation of an aryl alkyl ether. This functional group has two characteristic C-O-C stretching vibrations:
-
Asymmetric C-O-C Stretch: A strong band typically appearing near 1250 cm⁻¹ .[6][7]
-
Symmetric C-O-C Stretch: A band that is also strong, found near 1040 cm⁻¹ .[6][7]
The presence of these two distinct and strong peaks is a clear indication of O-alkylation.
Comparative Summary of Characteristic Peaks
| Vibrational Mode | Unsubstituted Carbazole | N-Alkyl Carbazole | O-Alkyl Hydroxy-Carbazole |
| N-H Stretch | ~3419 cm⁻¹[1] | Absent | Present (if not the site of alkylation) |
| Aromatic C-N Stretch | ~1327 cm⁻¹ (N-C aromatic)[1] | Present and often enhanced (~1200-1350 cm⁻¹)[2][3][4] | Present |
| Asymmetric C-O-C Stretch | Absent | Absent | ~1250 cm⁻¹ (strong)[6][7] |
| Symmetric C-O-C Stretch | Absent | Absent | ~1040 cm⁻¹ (strong)[6][7] |
Experimental Protocol: FTIR Analysis of Carbazole Derivatives
Objective: To differentiate between N-alkylated and O-alkylated carbazole products using FTIR spectroscopy.
Materials:
-
Unsubstituted Carbazole (Reference)
-
Synthesized N-alkyl carbazole derivative
-
Synthesized O-alkyl hydroxy-carbazole derivative
-
Potassium Bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FTIR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹). b. Weigh out approximately 1-2 mg of the carbazole sample and 100-200 mg of dry KBr. c. Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer the powder to a pellet-forming die and press under a hydraulic press to form a transparent or semi-transparent pellet.
-
Background Spectrum: a. Place the empty sample holder in the FTIR spectrometer. b. Run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample in the sample holder. b. Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹. c. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
Data Analysis: a. Process the acquired spectrum to identify the key characteristic peaks. b. Compare the spectrum of the synthesized product with that of the starting material (unsubstituted carbazole or hydroxy-carbazole). c. Look for the disappearance of the N-H stretch and the appearance of new peaks corresponding to C-N or C-O-C stretches as outlined in the comparative table.
Logical Workflow for Spectral Interpretation
Caption: A flowchart outlining the decision-making process for interpreting FTIR spectra to distinguish between N- and O-alkylation of carbazoles.
Conclusion
FTIR spectroscopy serves as a powerful and accessible tool for the initial structural verification of carbazole alkylation reactions. By focusing on the disappearance of the N-H stretching band and the emergence of characteristic C-N or C-O-C stretching vibrations, researchers can rapidly and confidently determine the primary site of alkylation. This initial assessment can guide subsequent purification and more detailed structural analysis, streamlining the drug discovery and materials development workflow. While NMR remains the gold standard for unambiguous structure determination, the insights gained from a well-interpreted FTIR spectrum are invaluable for making timely and informed decisions in a research setting.
References
-
ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Biomaterial. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
Sources
A Comparative Analysis of Ionization Techniques and Fragmentation Pathways for Structural Elucidation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(9H-Carbazol-9-yl)ethanol
This guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(9H-Carbazol-9-yl)ethanol (also known as carbazole ethoxyethanol), a molecule of interest in materials science and drug development. We will explore its characteristic fragmentation patterns under different ionization conditions, offering researchers and drug development professionals a robust framework for its identification and structural confirmation. By synthesizing first-principles of mass spectrometry with data from related carbazole structures, this document serves as a practical reference for analytical scientists.
The structural integrity of a molecule is paramount in scientific research. Mass spectrometry is an indispensable tool for confirming this integrity, providing not only the molecular weight but also a structural fingerprint through fragmentation analysis. For a molecule like 2-(9H-Carbazol-9-yl)ethanol, which combines a rigid, stable aromatic system (carbazole) with a flexible aliphatic side-chain containing a hydroxyl group, the fragmentation pattern is highly dependent on the energy imparted during ionization. This guide will compare two of the most common ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to illustrate how the choice of method dictates the resulting spectral data and the structural information that can be gleaned.
The Influence of Ionization Technique: A Comparative Overview
The initial ionization event is the most critical step in a mass spectrometry experiment, as it governs the degree of fragmentation observed. For 2-(9H-Carbazol-9-yl)ethanol, the choice between a "hard" technique like EI and a "soft" technique like ESI will produce vastly different, yet complementary, mass spectra.
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation.[1][2] This results in a complex spectrum rich with fragment ions that provide a detailed structural fingerprint. The highly stable carbazole ring is expected to produce a strong molecular ion peak, while the ethoxyethanol side-chain will undergo predictable cleavages.[3]
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization method that typically transfers a proton to the analyte molecule in solution, forming a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[4] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a subsequent stage of the mass spectrometer (MS/MS). This controlled fragmentation process allows for a more systematic deconstruction of the molecule.
Proposed Fragmentation Pathway under Electron Ionization (EI-MS)
Upon entering the ion source, 2-(9H-Carbazol-9-yl)ethanol (Molecular Weight: 211.26 g/mol [5]) is ionized to form a molecular radical cation (M⁺•) with a mass-to-charge ratio (m/z) of 211. The high internal energy of this ion leads to several competing fragmentation pathways, dominated by cleavages of the more labile bonds in the ethoxyethanol side-chain.
The primary fragmentation event is predicted to be the cleavage of the C-C bond alpha to the nitrogen atom of the carbazole ring, a common pathway for N-alkylated compounds.[6][7] This results in the formation of a highly stable carbazole-methylene cation (m/z 180), which is resonance-stabilized. This fragment is often the base peak in the spectrum. Subsequent fragmentations can occur from both the molecular ion and the primary fragments.
Key Predicted EI Fragments:
-
Loss of a hydroxyl radical (•OH): M⁺• → [C₁₄H₁₂N]⁺, m/z 194.
-
Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of a stable neutral molecule, leading to the carbazole methyl radical cation at m/z 181.
-
Alpha-cleavage: The most favorable pathway, involving the cleavage of the bond between the two carbons of the side chain, results in the loss of a CH₂OH radical and formation of the stable [M-31]⁺ ion at m/z 180.
-
Carbazole Cation: Cleavage of the entire side chain leads to the formation of the carbazole cation at m/z 167.[8]
Below is a diagram illustrating the proposed fragmentation cascade under Electron Ionization.
Caption: Proposed EI fragmentation pathway for 2-(9H-Carbazol-9-yl)ethanol.
Proposed Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, the molecule is expected to readily protonate at the nitrogen atom or the hydroxyl oxygen, forming the [M+H]⁺ ion at m/z 212. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation through collision-induced dissociation (CID). The fragmentation pathways are driven by the charge site and typically involve the loss of small, stable neutral molecules.
The most likely initial fragmentation event for the protonated molecule is the loss of a water molecule (H₂O) from the protonated ethoxyethanol side chain. This is a very common pathway for protonated alcohols.[9] This loss would result in a fragment ion at m/z 194. A subsequent loss of ethylene (C₂H₄) could then lead to the protonated carbazole ion at m/z 168.
Caption: Proposed ESI-MS/MS fragmentation of protonated 2-(9H-Carbazol-9-yl)ethanol.
Summary of Predicted Mass Fragments
The following table summarizes the key ions predicted to be observed in the mass spectra of 2-(9H-Carbazol-9-yl)ethanol under both EI and ESI conditions.
| Ionization Mode | Predicted m/z | Proposed Fragment Structure | Notes |
| EI | 211 | [C₁₄H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| EI | 194 | [C₁₄H₁₂NO]⁺ | Loss of a hydroxyl radical from the molecular ion |
| EI | 181 | [C₁₃H₁₁N]⁺• | Loss of formaldehyde (CH₂O) via rearrangement |
| EI | 180 | [C₁₃H₁₀N]⁺ | Base Peak . Alpha-cleavage with loss of •CH₂OH |
| EI | 167 | [C₁₂H₉N]⁺ | Carbazole cation resulting from side-chain cleavage |
| EI | 139 | [C₁₁H₇N]⁺• | Loss of acetylene (C₂H₂) from the carbazole cation[3] |
| ESI-MS | 212 | [C₁₄H₁₃NO+H]⁺ | Protonated Molecule ([M+H]⁺) |
| ESI-MS/MS | 194 | [C₁₄H₁₂N]⁺ | Loss of water (H₂O) from the protonated molecule |
| ESI-MS/MS | 168 | [C₁₂H₉N+H]⁺ | Protonated carbazole; loss of ethylene (C₂H₄) from m/z 194 |
Experimental Protocols
To ensure data integrity and reproducibility, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
Protocol 1: GC-MS Analysis with Electron Ionization
This protocol is designed to achieve good chromatographic separation and generate a classic, library-searchable EI mass spectrum.
-
Sample Preparation: Dissolve 1 mg of 2-(9H-Carbazol-9-yl)ethanol in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting the stock solution.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
-
GC Method:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Caption: General workflow for GC-EI-MS analysis.
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization
This protocol is optimized for analyzing the intact molecule and performing controlled fragmentation experiments.
-
Sample Preparation: Dissolve 1 mg of 2-(9H-Carbazol-9-yl)ethanol in 1 mL of methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid to promote protonation.
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent tandem mass spectrometer.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.
-
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 30% B, hold for 0.5 min.
-
Ramp to 95% B over 4 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 2 minutes.
-
-
Injection Volume: 2 µL
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3500 V
-
MS/MS Experiment:
-
Precursor Ion: m/z 212.1
-
Collision Energy: 15-25 eV (optimize for best fragmentation)
-
Product Ion Scan Range: m/z 50-220
-
-
Conclusion
The mass spectrometric fragmentation of 2-(9H-Carbazol-9-yl)ethanol is highly predictable and yields significant structural information. Under Electron Ionization, the molecule undergoes extensive fragmentation, with a characteristic base peak at m/z 180 resulting from alpha-cleavage, providing a robust fingerprint for identification. Conversely, Electrospray Ionization coupled with tandem mass spectrometry offers a controlled analysis, primarily showing the loss of water from the protonated molecule. By understanding the interplay between the stable carbazole core and the reactive ethoxyethanol side-chain, and by selecting the appropriate ionization technique, researchers can confidently confirm the structure and purity of this compound. The protocols and fragmentation patterns detailed in this guide provide a validated framework for the analysis of 2-(9H-Carbazol-9-yl)ethanol and related N-substituted carbazole derivatives.
References
-
ResearchGate. (n.d.). Formation of carbazole OE ions from ionized N,N-diphenylamine (a) and 2-aminobiphenyl (b). Retrieved from [Link]
-
Guzmán-Cárdenas, C., et al. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Molecules, 21(7), 896. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228287, Carbazole-9-ethanol. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
Duran, B., et al. (2020). Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. Energy & Fuels, 34(12), 15726–15735. Retrieved from [Link]
-
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-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Borman, P. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Reddit. (2023). MS fragmentation of Carbazole. Retrieved from [Link]
-
Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]
-
PubMed. (2018). Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules. Retrieved from [Link]
-
PubMed. (2015). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Retrieved from [Link]
-
Longdom Publishing. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Retrieved from [Link]
-
Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of HD degradation products. Retrieved from [Link]
-
PubMed. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information Beyond the Molecular Weight of the Analyte. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
